6-(4-methoxyphenyl)pyridazin-3(2H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMSRLHSLEVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-33-8 | |
| Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic Stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Critical Role of Stability in Pharmaceutical Sciences
In the journey of a molecule from a promising hit to a marketable therapeutic, thermodynamic stability is a cornerstone property that dictates its viability, safety, and efficacy. For researchers and drug development professionals, a thorough understanding of a compound's stability profile is not merely an academic exercise; it is a critical determinant of shelf-life, formulation strategies, manufacturing processes, and ultimately, patient outcomes. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability.
This guide provides an in-depth technical analysis of the thermodynamic stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a member of the pyridazinone class of heterocycles. Pyridazinone derivatives are of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] As such, a robust characterization of their stability is paramount for advancing these scaffolds through the development pipeline. We will explore the structural features, theoretical underpinnings, and experimental methodologies essential for a comprehensive stability assessment, providing both field-proven insights and detailed, actionable protocols.
Section 1: Molecular Structure and Physicochemical Properties
The inherent stability of a molecule is intrinsically linked to its structure. This compound possesses a pyridazinone core, a six-membered diazine ring with an endocyclic amide (lactam) functionality.[4] This structure exists in tautomeric equilibrium between the keto (amide) and enol (hydroxy-pyridazine) forms. However, extensive studies on pyridazinones have established that the keto form is thermodynamically more stable and, therefore, the predominant species.[2]
Key structural features influencing stability include:
-
The Pyridazine Ring: As a π-deficient heteroaromatic system, the pyridazine ring's stability is influenced by the adjacent nitrogen atoms, which can lead to lone pair repulsion.[5][6]
-
The Lactam Group: The endocyclic amide is a site for potential hydrolysis, particularly under acidic or basic conditions. However, its inclusion in the aromatic ring system provides a degree of resonance stabilization.
-
The Methoxyphenyl Group: The electron-donating methoxy group can influence the electronic distribution across the molecule, potentially impacting its susceptibility to oxidative degradation.
-
Hydrogen Bonding Potential: The N-H proton of the lactam is a hydrogen bond donor, while the carbonyl oxygen and the two ring nitrogens are acceptors.[7] This capacity for strong intermolecular hydrogen bonding in the solid state is a crucial factor in enhancing crystal lattice energy and, by extension, thermal stability.
Caption: Molecular structure and predominant keto-enol tautomerism.
Section 2: Experimental Determination of Thermal Stability
A definitive assessment of thermodynamic stability requires empirical data. The two primary techniques for evaluating the thermal behavior of a solid-state pharmaceutical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting point (Tm), enthalpy of fusion (ΔHfus), glass transitions, and solid-state phase transitions. A high, sharp melting point is generally indicative of a stable, crystalline solid.
| Parameter | Value (for 6-phenyl-pyridazin-3(2H)-one) | Significance |
| Melting Point (Tfus) | 476.43 K (203.28 °C)[8] | A high melting point suggests a stable crystal lattice with strong intermolecular forces. |
| Enthalpy of Fusion (ΔHfus) | 24.51 kJ·mol⁻¹[8] | Indicates the energy required to break the crystal lattice. A higher value correlates with greater stability. |
Experimental Protocol: DSC Analysis
This protocol describes a self-validating system for determining the thermal properties of a solid powder sample.
-
Instrument Calibration:
-
Rationale: To ensure the accuracy and reliability of temperature and enthalpy measurements.
-
Procedure: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g). The measured values should be within the acceptable limits of the standard before proceeding.
-
-
Sample Preparation:
-
Rationale: To ensure uniform heat transfer and prevent contamination.
-
Procedure: Accurately weigh 2-5 mg of the this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to be used as the reference.
-
-
Analysis Program:
-
Rationale: A controlled heating rate allows for the clear resolution of thermal events. An inert atmosphere prevents oxidative side reactions.
-
Procedure: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min. Equilibrate the cell at 30 °C. Ramp the temperature from 30 °C to 250 °C (or a temperature beyond the expected melting point) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Rationale: To extract quantitative thermodynamic parameters from the thermogram.
-
Procedure: Analyze the resulting thermogram. The onset temperature of the main endothermic peak is taken as the melting point. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). Note any other thermal events, such as exothermic peaks (which could indicate decomposition) or smaller endotherms (indicating phase transitions or polymorphism).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose and to quantify mass loss due to volatilization or degradation.
For many pyridazinone-based active pharmaceutical ingredients, TGA is used to identify the onset of thermal degradation. For example, crystalline forms of a complex thieno[2,3-d]pyrimidinyl pyridazinyl compound show distinct degradation onsets via TGA, with one form beginning to degrade around 197 °C.[11] This highlights the importance of TGA in characterizing the absolute thermal limits of a compound.
Experimental Protocol: TGA Analysis
-
Instrument Verification:
-
Rationale: To ensure the accuracy of mass and temperature measurements.
-
Procedure: Verify the TGA balance calibration using standard weights. Verify temperature calibration using certified magnetic standards (e.g., Curie point standards).
-
-
Sample Preparation:
-
Rationale: An open pan ensures that any volatile degradation products can freely escape, allowing for accurate mass loss detection.
-
Procedure: Accurately weigh 5-10 mg of the this compound powder into a ceramic or platinum TGA pan.
-
-
Analysis Program:
-
Rationale: A consistent heating rate under an inert atmosphere isolates thermal decomposition from oxidative processes.
-
Procedure: Place the sample pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature high enough to ensure complete decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Rationale: To identify the temperature at which significant degradation begins.
-
Procedure: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs.
-
Caption: Standard experimental workflow for thermal stability analysis.
Section 3: Polymorphism and its Impact on Stability
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in melting point, solubility, and thermodynamic stability.[12] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.
It is crucial to screen for polymorphism early in development, as an unexpected conversion from a metastable form to a more stable (and often less soluble) form can have disastrous consequences for a drug product's bioavailability. While no polymorphs have been explicitly reported for this compound, the potential for their existence must be assumed and investigated through screening studies (e.g., recrystallization from various solvents and analysis by DSC and Powder X-ray Diffraction). The study on 6-phenyl-pyridazin-3(2H)-one specifically confirmed that no transformation into solvates or polymorphs occurred after equilibration in various solvents, suggesting good solid-state stability for that analogue.[8][9]
Section 4: Degradation Pathways and Chemical Stability
Beyond thermal stability, chemical stability under relevant storage and physiological conditions is essential. The structure of this compound presents several potential sites for chemical degradation.
Caption: Potential chemical degradation pathways for the title compound.
-
Hydrolytic Degradation: The lactam bond is susceptible to hydrolysis, which would result in the opening of the pyridazinone ring to form a γ-keto acid derivative. This pathway is typically accelerated by strong acidic or basic conditions and elevated temperatures. Forced degradation studies are necessary to determine the rate and products of hydrolysis.
-
Oxidative Degradation: The electron-rich methoxyphenyl ring and the pyridazinone system itself can be susceptible to oxidation. The ether linkage of the methoxy group can be a target, potentially leading to demethylation or other oxidative products.
-
Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions. Photostability testing is a regulatory requirement and is essential for determining appropriate packaging and storage conditions.
Conclusion and Forward Outlook
The thermodynamic stability of this compound is governed by a combination of its intrinsic molecular structure and its solid-state properties. The molecule's high potential for intermolecular hydrogen bonding and the inherent stability of the pyridazinone keto-tautomer suggest a foundation for good solid-state stability. Experimental data from close analogues indicates a high melting point and significant enthalpy of fusion, corroborating the hypothesis of a stable crystalline lattice.[8]
For drug development professionals, a complete stability profile must be built using the rigorous experimental protocols outlined in this guide. Key activities should include:
-
Comprehensive thermal analysis (DSC/TGA) to establish melting point and decomposition temperature.
-
Polymorph and salt screening to identify the most stable solid form for development.
-
Forced degradation studies to identify and characterize potential degradants under hydrolytic, oxidative, and photolytic stress.
By systematically evaluating these parameters, researchers can ensure the selection of a stable and robust drug candidate, mitigating risks in later-stage development and ultimately delivering a safe and effective therapeutic product.
References
- SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- RACO. Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives.
- ResearchGate. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.
- MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Published January 9, 2023.
- PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Published July 2, 2025.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Published June 13, 2022.
- ResearchGate. Antioxidative activity analyses of some pyridazine derivatives using computational methods | Request PDF.
- MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Published July 18, 2023.
- PMC. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
- studylib.net. Diazine Stability & Aromaticity: A Computational Study.
- MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Published September 19, 2019.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl.
- ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Published October 16, 2025.
- PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
- PubMed. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Published September 19, 2019.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Published 2016.
Sources
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. studylib.net [studylib.net]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-n'- methoxyurea - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Solubility profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in organic solvents
An In-depth Technical Guide Topic: Solubility Profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of Novel Pyridazinones
In the realm of medicinal chemistry, the pyridazinone scaffold is a cornerstone for developing novel therapeutics, with derivatives showing promise as cardiotonic, anti-inflammatory, and antimicrobial agents.[1][2] The compound this compound represents a promising candidate within this class. However, the therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally tethered to its physicochemical properties, most notably its solubility. Solubility dictates the path of an API from its dosage form to its site of action, influencing bioavailability, manufacturability, and ultimately, clinical efficacy.[3][4]
This technical guide addresses the critical need for a comprehensive understanding of the solubility profile of this compound. While extensive, publicly available quantitative data for this specific molecule is nascent, a wealth of high-quality data exists for its close structural analog, 6-phenyl-pyridazin-3(2H)-one (PPD).[1][5][6][7] This guide will leverage the data and methodologies established for PPD as a robust framework. By presenting these proven protocols and the resulting solubility behaviors, we provide researchers with not only a strong predictive baseline for the title compound but also a detailed playbook to generate precise, reliable solubility data in their own laboratories. Our focus is on the causality behind the methods—the "why" that transforms a procedural step into a scientifically sound experimental choice.
The Compound: this compound
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound[8]
-
Molecular Formula: C₁₁H₁₀N₂O₂[8]
-
Molecular Weight: 202.21 g/mol [8]
-
Predicted LogP (XLogP3): 1.2[8]
The structure features a pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms, attached to a para-substituted methoxyphenyl group. The presence of the methoxy group (-OCH₃) introduces a degree of polarity and hydrogen bond accepting capability that differentiates it from its unsubstituted phenyl analog, PPD. This substitution is expected to subtly modulate its solubility profile across different organic solvents compared to PPD. For instance, the methoxy group may enhance interactions with protic solvents or polar aprotic solvents.
Pyridazinone derivatives are recognized for their wide spectrum of biological activities, making them a significant class of heterocycles in drug discovery.[2]
The Imperative of Solubility in Drug Development
Understanding the solubility of an API in various organic solvents is not merely an academic exercise; it is a critical prerequisite for successful drug development.[4]
-
Synthesis and Purification: Efficient crystallization and purification processes depend on identifying solvents where the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Pre-formulation Studies: Developing a stable and effective dosage form, whether it be an oral solid, a liquid formulation, or a topical cream, requires a deep understanding of which excipients can effectively solubilize the API.[4]
-
Process Chemistry: Solvent selection impacts reaction kinetics, yield, and impurity profiles during scale-up and manufacturing.
-
Bioavailability: For a drug to be absorbed, it must first be in solution. Solubility is a primary determinant of dissolution rate and, consequently, bioavailability.[3]
The workflow for any new chemical entity must therefore include a rigorous and early assessment of its solubility characteristics.
Caption: The central role of solubility profiling in the drug development pipeline.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[9][10] This method is recommended by regulatory bodies and ensures that the system has reached a true thermodynamic equilibrium, providing the most reliable and accurate solubility data.[10]
The Causality Behind the Shake-Flask Method
The core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period. This ensures that the solvent is saturated with the solute at a given temperature and pressure. The choice of agitation (shaking) over simple stirring prevents the formation of stagnant layers and ensures uniform contact between the solid and the solvent, accelerating the path to equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.
Step-by-Step Experimental Protocol
This protocol is adapted from methodologies proven effective for the analogous compound, 6-phenyl-pyridazin-3(2H)-one.[1][6]
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a selected organic solvent.
-
Expert Insight: The term "excess" is critical. Visually confirming the presence of undissolved solid at the end of the experiment is a mandatory validation step.[9]
-
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal mechanical shaker or a temperature-controlled water bath set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.).
-
Expert Insight: Equilibrium time must be established. For pyridazinones, equilibration is typically achieved within 48 to 72 hours. It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[10]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to permit the sedimentation of undissolved solids.
-
Sample Collection: Carefully withdraw a supernatant aliquot. Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) to remove all particulate matter.
-
Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Dilution and Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Determine the concentration of the dissolved solute using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]
Caption: A validated workflow for equilibrium solubility determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying solute concentration due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[9]
Example HPLC Method Parameters (for Pyridazinone Analogs)
-
System: Agilent 1260 Infinity HPLC or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (λ_max) for the compound.
-
Injection Volume: 20 µL.
-
Calibration: A standard curve should be prepared using at least five concentrations of the reference standard, demonstrating linearity with a correlation coefficient (R²) > 0.999.
Data Presentation and Thermodynamic Modeling
For comparative analysis, solubility data is best presented in a clear, tabular format, typically as a mole fraction (xₑ) at different temperatures.
Case Study: Solubility of Analog 6-phenyl-pyridazin-3(2H)-one (PPD)
The following table summarizes the experimentally determined mole fraction solubility of PPD in various pharmaceutical solvents. This data serves as an excellent predictive tool for estimating the behavior of this compound. It is anticipated that the title compound will follow similar trends, with slight variations due to the electronic and steric effects of the methoxy group.
Table 1: Mole Fraction Solubility (xₑ) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa). [1][6]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.94 x 10⁻³ | 3.48 x 10⁻³ | 4.13 x 10⁻³ | 4.68 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.88 x 10⁻³ | 5.72 x 10⁻³ | 6.55 x 10⁻³ | 7.39 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.34 x 10⁻² | 1.54 x 10⁻² | 1.73 x 10⁻² | 1.92 x 10⁻² | 2.11 x 10⁻² |
| Ethyl Acetate | 5.16 x 10⁻² | 5.84 x 10⁻² | 6.57 x 10⁻² | 7.35 x 10⁻² | 8.10 x 10⁻² |
| DMSO | 3.25 x 10⁻¹ | 3.59 x 10⁻¹ | 3.96 x 10⁻¹ | 4.33 x 10⁻¹ | 4.73 x 10⁻¹ |
| PEG-400 | 2.82 x 10⁻¹ | 3.12 x 10⁻¹ | 3.44 x 10⁻¹ | 3.77 x 10⁻¹ | 4.12 x 10⁻¹ |
Data extracted from Shakeel F, et al. Molecules. 2019.[1][6]
Key Insights from the Analog Data:
-
The solubility of PPD increases with rising temperature across all solvents, indicating an endothermic dissolution process.[1][6]
-
There is a vast range of solubility, from being practically insoluble in water to very soluble in DMSO and PEG-400.[1][6]
-
The high solubility in polar aprotic solvents like DMSO suggests strong solute-solvent interactions.[11][12]
Thermodynamic Modeling
To provide deeper insights and predictive power, the experimental data can be correlated with thermodynamic models such as the Apelblat and van't Hoff models .[1] These models are widely used to describe the temperature dependence of solubility and can be used to calculate thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy. A good correlation, indicated by a low Root Mean Square Deviation (RMSD), validates the experimental data and allows for accurate interpolation of solubility at temperatures not experimentally tested.[1][11]
Conclusion and Path Forward for Researchers
While direct, comprehensive solubility data for this compound remains to be published, this guide provides the authoritative framework necessary for its determination. By leveraging the robust data from the structurally similar 6-phenyl-pyridazin-3(2H)-one, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. More importantly, the detailed experimental and analytical protocols herein provide a self-validating system for generating high-quality, reliable solubility data.
The path forward is clear: apply the shake-flask method, quantify with a validated HPLC procedure, and model the results to build a complete physicochemical profile. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this compound and advancing it through the drug development pipeline.
References
-
Alam, T., & Siddiqui, A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]
-
Anwer, M. K., et al. (2025). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. ResearchGate. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
USP. (Date not specified). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
-
Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]
-
Abdel-Aziz, M., et al. (2009). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]
-
Al-Ghamdi, K. A. (2019). Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol+water) mixtures. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. PubChem. [Link]
-
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. WHO. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. DDL. [Link]
-
Santos, C. I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
-
Al-Warhi, T., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]
-
El-Gendy, Z., & Said, M. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]
-
ChemSynthesis. (2025). 6-(3-chloro-4-methoxyphenyl)pyrido[4,3-c]pyridazin-5(6H)-one. ChemSynthesis. [Link]
-
Shakeel, F., et al. (2025). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PubMed. [Link]
-
El Kalai, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. IUCr. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. SciSpace. [Link]
-
Department of Ecology, State of Washington. (n.d.). 3 Chemical Properties. Washington State Department of Ecology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. rheolution.com [rheolution.com]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one | C11H10N2O2 | CID 2810166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. who.int [who.int]
- 11. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 6-Aryl-3(2H)-Pyridazinones: Strategies, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-aryl-3(2H)-pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] Derivatives of this heterocyclic system have shown significant promise as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[1][2][3][5][6] This guide offers an in-depth exploration of the primary synthetic routes to this privileged structure, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of methodologies to empower researchers in the rational design and synthesis of novel pyridazinone-based compounds.
I. The Workhorse Method: Cyclocondensation of Aryl-γ-Keto Acids with Hydrazine
The most classical and widely employed strategy for the synthesis of 6-aryl-3(2H)-pyridazinones is the cyclocondensation of an appropriate aryl-γ-keto acid or its ester with hydrazine or a hydrazine derivative.[7][8][9] This method is valued for its reliability, operational simplicity, and the ready availability of starting materials.
The general reaction proceeds through the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to afford the stable 4,5-dihydropyridazin-3(2H)-one ring. Aromatization, if desired, can often be achieved in a subsequent oxidation step.[9]
Mechanistic Pathway
The reaction between an aryl-γ-keto acid and hydrazine hydrate is a classic example of heterocyclization. The causality behind this transformation lies in the inherent nucleophilicity of hydrazine and the electrophilic nature of the two carbonyl groups in the keto acid.
Caption: Mechanistic pathway of pyridazinone formation.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a foundational 6-aryl-3(2H)-pyridazinone structure from β-benzoylpropionic acid.[10][11]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[10]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
II. Advanced and Alternative Synthetic Strategies
While the γ-keto acid approach is robust, several other methods have been developed to access the 6-aryl-3(2H)-pyridazinone core, offering advantages in terms of substrate scope, efficiency, and the introduction of diverse functionalities.
A. One-Pot, Three-Component Synthesis
A highly efficient and atom-economical approach involves the one-pot, three-component reaction of an arylglyoxal, an active methylene compound (like an alkyl 2-cyanoacetate), and hydrazine hydrate.[12][13] This method allows for the rapid construction of substituted pyridazinones in a single synthetic operation, often in environmentally benign solvents like water.[12]
Caption: One-pot, three-component synthesis workflow.
B. Palladium-Catalyzed Cross-Coupling Reactions
For the derivatization of a pre-formed pyridazinone core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable.[13][14][15] This strategy typically involves the coupling of a halogenated pyridazinone (e.g., a 6-chloropyridazinone) with an arylboronic acid to introduce the desired aryl group at the 6-position. This approach is particularly useful for creating libraries of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling for 6-Aryl-3(2H)-pyridazinone Synthesis
This protocol provides a general procedure for the palladium-catalyzed coupling of a chloropyridazinone with an arylboronic acid.[10][13]
Materials:
-
6-Chloro-3(2H)-pyridazinone derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., Sodium carbonate)
-
Solvent system (e.g., DME/Ethanol/Water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 6-chloropyridazinone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 5 mol%), and the solvent system.
-
Add an aqueous solution of the base (e.g., 2M Na2CO3).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Microwave-Assisted Synthesis
The application of microwave irradiation has been shown to significantly accelerate the synthesis of pyridazinones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[16] This technique is particularly effective for the cyclocondensation of γ-keto acids with hydrazine.
III. Comparative Analysis of Synthetic Methodologies
| Method | Key Reactants | Conditions | Advantages | Disadvantages | Yield (%) |
| γ-Keto Acid Cyclocondensation | Aryl-γ-keto acid, Hydrazine | Conventional heating (reflux) | Well-established, reliable, readily available starting materials | Long reaction times, moderate yields | 65-90%[10][16] |
| One-Pot, Three-Component | Arylglyoxal, Active methylene compound, Hydrazine | Room temperature, often in water | High efficiency, atom economy, environmentally friendly | Limited to specific substitution patterns | Good to excellent[12] |
| Suzuki-Miyaura Coupling | Halogenated pyridazinone, Arylboronic acid | Pd catalyst, base, heating | Excellent for diversification, broad substrate scope | Requires pre-functionalized pyridazinone, catalyst cost | 14-28% (example specific)[10] |
| Microwave-Assisted Synthesis | Aryl-γ-keto acid, Hydrazine | Microwave irradiation (120-150 °C) | Rapid reaction times (4-10 min), high yields | Requires specialized equipment, scalability can be a concern | 85-92%[16] |
IV. Conclusion and Future Perspectives
The synthesis of 6-aryl-3(2H)-pyridazinones is a mature field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The classical cyclocondensation of aryl-γ-keto acids with hydrazine remains a cornerstone of pyridazinone synthesis due to its simplicity and reliability. However, modern methodologies such as one-pot, multi-component reactions and palladium-catalyzed cross-coupling offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The increasing adoption of enabling technologies like microwave-assisted synthesis further promises to streamline the discovery and development of new pyridazinone-based therapeutics. As our understanding of the biological targets of these compounds continues to grow, the development of novel, efficient, and sustainable synthetic strategies will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
V. References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
-
Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available at: [Link]
-
Samanta, K. C., et al. Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. SciSpace. Available at: [Link]
-
A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. (2010). Australian Journal of Chemistry. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 52. Available at: [Link]
-
Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]
-
Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones. ResearchGate. Available at: [Link]
-
Turck, A., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry, 7(3), 459-464. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2014). Tetrahedron, 70(48), 9265-9293. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]
-
6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. (1983). Journal of Medicinal Chemistry, 26(4), 544-548. Available at: [Link]
-
Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. (2005). ACS Combinatorial Science. Available at: [Link]
-
Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. (2020). Journal of Gazi University Health Sciences Institute. Available at: [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available at: [Link]
-
Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. ResearchGate. Available at: [Link]
-
Suzuki, K., Senoh, A., & Ueno, K. (2002). SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. HETEROCYCLES, 57(4), 723-731. Available at: [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Biological Targets for 6-(4-methoxyphenyl)pyridazin-3(2H)-one: An In-depth Technical Guide
Introduction
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad and potent pharmacological activities.[1][2] Derivatives built upon this core structure have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, analgesic, cardiotonic, antihypertensive, and anticancer effects.[1][3] This technical guide focuses on the specific derivative, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, and its likely biological targets, drawing upon the extensive research conducted on this chemical class. For researchers and drug development professionals, understanding these targets and the methodologies to validate them is crucial for advancing novel therapeutics. This document provides a comprehensive overview of the key molecular targets, the underlying mechanisms of action, and detailed experimental protocols for their investigation.
Primary Biological Targets and Mechanisms of Action
The diverse pharmacological profile of pyridazinone derivatives stems from their ability to interact with multiple biological targets. For this compound, the primary targets can be categorized into three main areas: inflammatory pathways, cardiovascular regulation, and cancer-related signaling.
Anti-inflammatory and Analgesic Targets
A significant body of evidence points to the anti-inflammatory and analgesic properties of pyridazinone derivatives.[1][4] The primary mechanism for these effects is the modulation of key enzymes and signaling pathways involved in the inflammatory cascade.
Many pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2.[5][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[7] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[4]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by this compound.
Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase-4 (PDE4).[1][8] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and promotes the relaxation of smooth muscle.[8][9] This mechanism is particularly relevant for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[8]
Signaling Pathway: PDE4 in Inflammation
Caption: PDE4 inhibition by this compound leading to anti-inflammatory effects.
Cardiovascular Targets
The pyridazinone scaffold is a cornerstone in the development of cardiotonic and vasodilatory agents.[3][4]
The primary mechanism for the cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterase-3 (PDE3).[10][11] PDE3 is highly expressed in cardiac and vascular smooth muscle. Its inhibition leads to an increase in intracellular cAMP, resulting in a positive inotropic effect (increased force of heart muscle contraction) and vasodilation.[4][10] This dual action makes PDE3 inhibitors valuable in the treatment of congestive heart failure.[4]
Signaling Pathway: PDE3 in Cardiovascular Regulation
Caption: Dual action of PDE3 inhibition in cardiac and vascular tissues.
Anticancer Targets
Recent research has highlighted the potential of pyridazinone derivatives as anticancer agents, acting through various mechanisms.[12][13]
Several pyridazinone-based compounds have shown inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[14][15] By inhibiting VEGFR-2, these compounds can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[16]
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Inhibition of VEGFR-2 signaling by this compound to block angiogenesis.
Quantitative Data on Pyridazinone Derivatives
The following table summarizes some of the reported biological activities for pyridazinone derivatives, providing an indication of the potential potency of this compound.
| Derivative Class/Compound | Target/Activity | IC50/EC50 | Reference |
| 4-methoxyphenylhydrazide derivative | Vasorelaxant activity | EC50 = 1.204 µM | [7] |
| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | Antihypertensive activity | More potent than hydralazine | [5] |
| Pyridazinone derivatives with quinoline moiety | Cytotoxicity (Panc-1) | IC50 = 2.9 µM | [7] |
| Pyridazinone derivatives with quinoline moiety | Cytotoxicity (Paca-2) | IC50 = 2.2 µM | [7] |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 inhibitory activity | IC50 = 60.70–1800 nM | [14] |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | COX-2 Inhibition | IC50 = 0.05-0.14 µM | [17] |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | COX-1 Inhibition | IC50 = 5-12.6 µM | [17] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[18]
Objective: To determine the IC50 value of this compound for COX-2.
Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic Acid
-
Celecoxib (positive control)
-
This compound (test compound)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute COX-2 enzyme with purified water. Aliquot and store at -80°C. Keep on ice during use.
-
Reconstitute arachidonic acid in 100% ethanol.
-
Prepare a 10X solution of the test compound and celecoxib in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Add 10 µL of the 10X test compound to the sample wells.
-
Add 10 µL of 10X celecoxib to the positive control wells.
-
Add 10 µL of solvent to the enzyme control wells.
-
Add 80 µL of COX Assay Buffer to all wells.
-
Add 2 µL of diluted COX Cofactor to all wells.
-
-
Enzyme Addition:
-
Add 10 µL of reconstituted COX-2 enzyme to all wells except the blank.
-
Incubate the plate for 10 minutes at 25°C.
-
-
Initiation of Reaction and Measurement:
-
Add 10 µL of reconstituted arachidonic acid to all wells.
-
Immediately start kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log[concentration] and determine the IC50 value using a suitable software.[19]
-
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol is based on ELISA techniques used for measuring kinase activity.[11]
Objective: To determine the IC50 value of this compound for VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plate
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Sorafenib (positive control)
-
This compound (test compound)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and sorafenib in kinase assay buffer.
-
-
Assay Setup:
-
Add 25 µL of the diluted test compound or control to the substrate-coated wells.
-
Add 25 µL of VEGFR-2 kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 50 µL of ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 100 µL of stop solution.
-
-
Measurement and Data Analysis:
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition versus log[concentration].
-
Experimental Workflow: VEGFR-2 Kinase Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One Result Summary | BioGRID [thebiogrid.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. flore.unifi.it [flore.unifi.it]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
Understanding and Quantifying the Ionization Behavior of Pyridazinone Derivatives
An In-Depth Technical Guide for Researchers
A Senior Application Scientist's Guide to pKa, Tautomerism, and Experimental Best Practices
This guide provides drug development professionals and researchers with a comprehensive overview of the critical physicochemical properties of pyridazinone derivatives, focusing on their pKa values and complex ionization behavior. Understanding these parameters is paramount, as they directly influence a molecule's pharmacokinetic and pharmacodynamic profile, including solubility, membrane permeability, and target engagement.[1][2][3]
The Core Challenge: Why pKa is Critical for Pyridazinone Scaffolds
The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse activities.[4][5][6][7] The ionization state of this nucleus, governed by its pKa value(s), dictates its behavior in biological systems. A molecule's charge affects its ability to cross lipid membranes, dissolve in aqueous media, and form crucial hydrogen bonds with its biological target.[1][3]
Pyridazine itself is a weak base with a pKa of approximately 2.3 for its conjugate acid.[8] The introduction of a carbonyl group to form the pyridazinone structure, along with other substituents, significantly alters the electronic landscape and, consequently, the ionization constants. Furthermore, these molecules often exist in a dynamic equilibrium between different tautomeric forms, which adds a layer of complexity to accurately determining and interpreting pKa values.
The Influence of Tautomerism
A primary consideration for pyridazinone derivatives is the potential for lactam-lactim tautomerism. For instance, 3(2H)-pyridazinone can theoretically exist in equilibrium with its 3-hydroxypyridazine tautomer. However, studies have shown that for many hydroxy-substituted pyridazines, the oxo (or "pyridazinone") form is the predominant and more stable tautomer.[4][8] This equilibrium can be influenced by substitution patterns and the solvent environment, directly impacting which nitrogen atom is protonated and the overall measured pKa.[9][10]
Caption: Lactam-lactim tautomeric equilibrium in pyridazinones.
Substituent Effects on Basicity
The basicity of the pyridazinone ring is highly sensitive to the electronic properties of its substituents.
-
Electron-donating groups (EDGs) , such as methyl or methoxy groups, increase the electron density on the nitrogen atoms, making them more basic (resulting in a higher pKa for the conjugate acid). For example, 4-methyl pyridazine has a pKa of 2.93, which is higher than that of the parent pyridazine (2.3).[8]
-
Electron-withdrawing groups (EWGs) , such as chloro or nitro groups, decrease the electron density, making the nitrogen atoms less basic (resulting in a lower pKa).
This principle is fundamental in drug design for fine-tuning a molecule's ionization at physiological pH (7.4) to optimize its ADME properties.
Methodologies for pKa Determination
Accurate pKa determination requires robust experimental techniques. While several methods exist, each has distinct advantages and is suited for different molecular properties and research questions.
Foundational Method: Potentiometric Titration
This classic method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a high-precision electrode. The pKa is determined from the midpoint of the resulting titration curve.
-
Expert Insight: While straightforward, this method requires relatively large amounts of pure compound and can be challenging for poorly soluble molecules. It serves as a reliable benchmark but may not be suitable for early-stage discovery compounds where material is scarce.
Spectrophotometric Methods (UV-Vis)
This technique is ideal for compounds whose protonated and deprotonated forms have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Expert Insight: This method is highly sensitive, requires very little material, and is amenable to high-throughput screening. Its primary limitation is the prerequisite of a pH-dependent chromophore near the ionization center. For pyridazinones, the heterocyclic ring itself often provides the necessary chromophore.
Advanced Method: NMR Spectroscopy Titration
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and precise method for pKa determination, particularly for complex molecules with multiple ionization sites.[11] The underlying principle is that the chemical shift of a nucleus (typically ¹H) near an ionizable center is sensitive to the protonation state.[12][13] As the pH of the solution is changed, the observed chemical shift will be a weighted average of the shifts of the protonated and deprotonated forms.[13]
-
Expert Insight: NMR is exceptionally valuable as it can often distinguish between multiple ionizable groups within the same molecule and provide structural confirmation simultaneously. The choice to use NMR is driven by the need for high precision and the ability to probe the specific site of protonation, which is invaluable when dealing with complex tautomeric systems.
Caption: Experimental workflow for pKa determination using NMR spectroscopy.
Protocol: pKa Determination of a Pyridazinone Derivative via ¹H NMR Titration
This protocol provides a self-validating system for accurately measuring the pKa of a novel pyridazinone derivative.
3.1. Materials and Instrumentation
-
Pyridazinone compound (≥95% purity)
-
Deuterium oxide (D₂O, 99.9%)
-
DCl solution (1 M in D₂O)
-
NaOD solution (1 M in D₂O)
-
Calibrated pH meter with a micro-electrode
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
3.2. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the pyridazinone derivative at a concentration of approximately 10-20 mg/mL in D₂O.[14] The use of D₂O is critical to minimize the residual H₂O signal in the NMR spectrum.[13]
-
Sample Aliquoting: Aliquot a precise volume (e.g., 600 µL) of the stock solution into a series of 10-15 microcentrifuge tubes.
-
pH Adjustment: Create a pH gradient across the samples.
-
Leave one tube as the neutral reference.
-
To the other tubes, add microliter amounts of DCl or NaOD stock solutions to achieve a wide range of pH values (e.g., from pH 1 to 12). Add the titrant in small increments (e.g., 0.5-1.0 µL), vortexing thoroughly after each addition.
-
-
pD Measurement (Self-Validation Step 1):
-
Calibrate the pH meter using standard aqueous buffers (pH 4, 7, 10).
-
For each NMR sample, measure the pH directly using the calibrated meter. This reading is termed pH*.
-
Convert the pH* reading to the pD value, which is the correct measure of acidity in D₂O, using the standard correction: pD = pH + 0.40*.[14] This correction accounts for the different auto-ionization constant of D₂O compared to H₂O.
-
-
NMR Data Acquisition:
-
Transfer each sample to a labeled NMR tube.
-
Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Identify one or more proton signals on the pyridazinone scaffold that show a significant chemical shift change as a function of pD. Protons closer to the site of ionization will typically show the largest change.
-
Create a table of pD versus the chemical shift (δ in ppm) for the chosen proton(s).
-
-
pKa Calculation (Self-Validation Step 2):
-
Plot the chemical shift (δ) on the y-axis against the pD on the x-axis. The data should form a sigmoidal curve.
-
Fit the data to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_deprot * 10^(pD - pKa) + δ_prot) / (1 + 10^(pD - pKa)) where δ_obs is the observed chemical shift, δ_deprot is the shift of the fully deprotonated species, and δ_prot is the shift of the fully protonated species.
-
The pKa is the pD value at the inflection point of the sigmoidal curve. Non-linear regression software will provide the best-fit value for the pKa. The quality of the fit (e.g., R² > 0.99) validates the data's integrity.[11]
-
Computational pKa Prediction: An Indispensable Tool
Alongside experimental determination, computational methods provide rapid, early-stage insights into the ionization behavior of derivatives before they are synthesized.[3]
Caption: General ionization equilibrium of a pyridazinone derivative.
4.1. Quantum Mechanics (QM) Methods QM-based approaches, such as those using Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[1][2] While computationally intensive, these methods can provide high accuracy (RMSE < 1.0 log units) and are particularly useful for understanding the underlying electronic effects that govern acidity and basicity.[2]
4.2. Empirical and Machine Learning Models These methods use quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of known pKa values. They are extremely fast and ideal for screening large virtual libraries of compounds. Their accuracy depends heavily on the diversity and quality of the training data.
| Method Type | Principle | Typical Accuracy (RMSE) | Throughput | Causality |
| Experimental (NMR) | Measures pH-dependent chemical shifts | 0.05 - 0.2 log units | Low | High |
| Experimental (UV-Vis) | Measures pH-dependent absorbance | 0.1 - 0.3 log units | High | Moderate |
| Computational (QM/DFT) | Calculates free energy of deprotonation | 0.7 - 1.0 log units[2] | Low | High |
| Computational (ML/QSAR) | Learns from existing data | 0.5 - 1.5 log units | Very High | Low |
Summary and Outlook
A thorough understanding of the pKa and ionization behavior of pyridazinone derivatives is not merely an academic exercise; it is a critical prerequisite for successful drug design and development. The interplay between tautomerism and substituent effects necessitates a multi-faceted approach, combining high-precision experimental methods like NMR spectroscopy with rapid in silico predictions. By employing the robust protocols and frameworks outlined in this guide, researchers can confidently characterize their compounds, enabling the rational design of pyridazinone derivatives with optimized physicochemical properties for enhanced therapeutic efficacy.
References
-
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. ([Link])
-
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. ([Link])
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. ([Link])
-
Poplawska, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1563. ([Link])
-
ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. ([Link])
-
Yildiz, I., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 512-518. ([Link])
-
ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... ResearchGate. ([Link])
-
Hocek, M., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 24(50), 13304-13310. ([Link])
-
Klan, P., et al. (2016). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 128, 283-293. ([Link])
-
Schlegel, H. B., et al. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 86(22), 15993-16003. ([Link])
-
Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(18), 13394-13449. ([Link])
-
ResearchGate. (n.d.). Physical Properties of Pyridazines. ResearchGate. ([Link])
-
Fitos, I., et al. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Journal of the Chemical Society, Perkin Transactions 2, (5), 993-998. ([Link])
-
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 654. ([Link])
-
Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. ([Link])
-
ResearchGate. (2018). Analyzing of Some Drugable Properties of Hydrazono-pyridazinones. ResearchGate. ([Link])
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. ([Link])
-
ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. ([Link])
-
Barlin, G. B., & Katritzky, A. R. (1973). Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1423-1427. ([Link])
-
NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. ([Link])
-
Norman, H. A., & St. John, J. B. (1986). Differential Effects of a Substituted Pyridazinone, BASF 13-338, on Pathways of Monogalactosyldiacylglycerol Synthesis in Arabidopsis. Plant Physiology, 81(3), 731-736. ([Link])
-
Galvéz-Llompart, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1526-1530. ([Link])
-
O'Reilly, M. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism. YouTube. ([Link])
-
Boukharsa, Y., et al. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 9(7), 213-228. ([Link])
-
Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. ([Link])
-
Asif, M., et al. (2014). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Journal of Chemistry. ([Link])
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. optibrium.com [optibrium.com]
- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 13. datapdf.com [datapdf.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective N-Alkylation of 6-(4-Methoxyphenyl)pyridazin-3(2H)-one
Topic: N-alkylation methods for 6-(4-methoxyphenyl)pyridazin-3(2H)-one Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various analgesic, anti-inflammatory, and cardiovascular agents.[1] However, the functionalization of this scaffold is complicated by lactam-lactim tautomerism, leading to competition between N-alkylation (desired for most pharmaceutical applications) and O-alkylation.[1]
This guide provides a definitive technical workflow for the regioselective N-alkylation of This compound . It details three validated protocols ranging from standard discovery-scale synthesis to scalable Phase Transfer Catalysis (PTC), supported by mechanistic insights and characterization standards to ensure structural integrity.[1]
Mechanistic Insight: The Regioselectivity Challenge
Lactam-Lactim Tautomerism
The substrate exists in equilibrium between the lactam form (NH-tautomer) and the lactim form (OH-tautomer). While the lactam form is generally favored in the solid state and polar solvents, deprotonation yields an ambident anion capable of reacting at either the Nitrogen (N2) or Oxygen (O3) atom.
-
N-Alkylation (Thermodynamic Control): Generally favored by soft electrophiles and thermodynamic conditions. The resulting N-alkyl product retains the amide aromaticity and is typically more stable.
-
O-Alkylation (Kinetic Control): Can occur with hard electrophiles (according to HSAB theory) or under conditions that trap the kinetic enolate (e.g., silver salts).[1]
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the conditions favoring the desired N-alkylation.
Figure 1: Mechanistic pathways for pyridazinone alkylation. Green path indicates the target N-alkylation trajectory.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (The "Go-To" Method)
Best for: Routine synthesis, primary alkyl halides, discovery chemistry.[1] Mechanism: SN2 substitution.[2]
Materials:
-
Substrate: this compound (1.0 eq)
-
Alkylating Agent: Alkyl bromide or Iodide (1.2 – 1.5 eq)[1]
-
Base: Anhydrous K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)[1]
-
Solvent: Anhydrous DMF or Acetone[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the pyridazinone substrate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir at room temperature for 15 minutes to facilitate deprotonation.
-
Note: The solution often turns yellow/orange upon anion formation.
-
-
Addition: Dropwise add the alkyl halide (1.2 eq).
-
Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Reaction time is typically 2–6 hours.
-
Checkpoint: If reaction is sluggish, add a catalytic amount of KI (0.1 eq) to activate alkyl bromides/chlorides (Finkelstein reaction in situ).[1]
-
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The N-alkylated product often precipitates. Filter the solid.
-
Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Phase Transfer Catalysis (Green & Scalable)
Best for: Large scale, moisture-sensitive electrophiles, or avoiding high-boiling solvents like DMF.[1] Mechanism: Solid-Liquid Phase Transfer Catalysis (SL-PTC).
Materials:
-
Base: K₂CO₃ (solid, pulverized)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (5–10 mol%)[1]
-
Solvent: Acetonitrile (MeCN) or Toluene[1]
Step-by-Step Procedure:
-
Setup: In a reaction vessel, suspend the pyridazinone (1.0 eq), pulverized K₂CO₃ (2.0 eq), and TBAB (0.05 eq) in MeCN.
-
Reaction: Add the alkylating agent (1.2 eq) and reflux the mixture (approx. 80°C).
-
Monitoring: Vigorous stirring is essential for SL-PTC. Monitor consumption of starting material.
-
Workup: Filter off the inorganic salts while hot. Evaporate the filtrate to dryness.
-
Purification: Triturate the residue with water to remove residual catalyst/salts, then recrystallize.[1]
Protocol C: Mitsunobu Reaction (Alternative)
Best for: When the alkylating agent is available as a primary/secondary alcohol, not a halide.[1]
Materials:
-
Reagents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD or DEAD (1.5 eq).[1]
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Dissolve pyridazinone (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in THF under N₂ atmosphere.
-
Cool to 0°C.
-
Add DIAD dropwise over 10 minutes.
-
Warm to room temperature and stir overnight.
-
Note: Mitsunobu conditions generally favor N-alkylation for lactams due to the pKa profile, but steric bulk on the alcohol can influence yield.
Characterization & Quality Control
Distinguishing N-alkyl from O-alkyl isomers is critical. Use the following data markers.
Comparative Data Table
| Feature | N-Alkylation (Target) | O-Alkylation (Impurity) |
| IR Spectrum | Strong C=O stretch (1640–1670 cm⁻¹) | Missing C=O; New C=N / C-O bands |
| ¹H NMR | Ring protons often shift downfield slightly. | Ring protons shift upfield (aromatization).[1] |
| ¹³C NMR (Carbonyl) | Signal retained at ~158–164 ppm | Signal shifts upfield to ~150–155 ppm (C-O) |
| HMBC | Alkyl protons correlate to C=O (C3) and C=N (C2/C4) | Alkyl protons correlate only to C-O carbon |
Diagnostic Workflow
-
Run ¹³C NMR: Check the carbonyl region. If the peak at ~160 ppm is preserved, it is likely the N-isomer.
-
Run HMBC: Look for the correlation between the new alkyl CH₂ protons and the carbonyl carbon. This is the definitive proof.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure K₂CO₃ is anhydrous/fresh.[1] Use dry DMF.[1] Increase temperature to 90°C. |
| O-Alkylation Observed | "Hard" electrophile or Ag+ salts used. | Switch to "softer" counterions (Cs+, K+). Use a polar aprotic solvent (DMF) to solvate the cation and leave the "naked" anion. |
| No Reaction | Steric hindrance or poor leaving group. | Add KI (Finkelstein catalyst).[1] Switch to Protocol B (PTC) or Protocol C (Mitsunobu).[1] |
| Sticky/Oily Product | Residual DMF.[1] | Perform an aqueous wash with 5% LiCl (removes DMF) or use Protocol B (MeCN/Toluene).[1] |
References
-
Pyridazin-3(2H)-ones: Synthesis and Reactivity. Source: SciSpace. URL:[Link]
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation. Source: ResearchGate (Biswas et al., 2024).[1] URL:[Link]
-
Phase Transfer Catalysis for N-Alkylation of Heterocycles. Source: Phase Transfer Catalysis Communications. URL:[Link]
-
N- versus O-alkylation: Utilizing NMR methods. Source: PubMed (LaPlante et al., 2013).[1] URL:[Link][1]
-
Microwave Irradiation and Phase Transfer Catalysis in Alkylation. Source: EurekaSelect. URL:[Link]
Sources
The Pyridazinone Core: A Versatile Scaffold for Modern Drug Discovery — Application Notes for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, consistently serving as the foundational core for a multitude of biologically active compounds.[1][2] Its unique electronic and structural features allow for facile derivatization, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. Among the numerous pyridazinone-based intermediates, 6-(4-methoxyphenyl)pyridazin-3(2H)-one stands out as a particularly valuable building block. The presence of the electron-donating methoxy group on the phenyl ring influences the molecule's overall electronics and potential for hydrogen bonding, making it an attractive starting point for the synthesis of targeted therapeutics.[2]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| CAS Number | 2166-33-8 | |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| InChI Key | HEKMSRLHSLEVMF-UHFFFAOYSA-N |
Note: While a specific vendor does not provide analytical data, these values are based on the compound's chemical structure and data for analogous compounds.[3]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process commencing with a Friedel-Crafts acylation followed by a condensation-cyclization reaction.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
This initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for activating the anhydride and facilitating the electrophilic aromatic substitution.[4]
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene (or another suitable solvent)[4]
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium carbonate
-
Ice
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and dry benzene.
-
With stirring, carefully add powdered anhydrous aluminum chloride in portions. An exothermic reaction with the evolution of HCl gas will occur.[4]
-
After the initial reaction subsides, heat the mixture to reflux with continued stirring for approximately 30-45 minutes.[2][4]
-
Cool the reaction mixture in an ice bath and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Remove the benzene by steam distillation. The product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, will separate as an oil that solidifies upon cooling.
-
Collect the crude product by filtration and wash with a cold, dilute solution of hydrochloric acid, followed by cold water.
-
For purification, dissolve the crude acid in a hot solution of sodium carbonate. Treat with activated carbon if necessary, and then filter.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Collect the purified product by filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of this compound
The second step involves the cyclization of the intermediate γ-keto acid with hydrazine hydrate to form the dihydropyridazinone ring, which is subsequently aromatized.[5][6]
Materials:
-
4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in ethanol in a round-bottomed flask.
-
Add hydrazine hydrate to the solution and heat the mixture under reflux for 3-6 hours.[5][6]
-
Upon cooling, the intermediate, 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, will precipitate. Collect the solid by filtration and recrystallize from ethanol.
-
To a stirred solution of the dihydropyridazinone in glacial acetic acid, add a solution of bromine in glacial acetic acid dropwise at room temperature.[5]
-
Continue stirring for several hours, then allow the mixture to stand overnight.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the purified product.[6]
Application Notes: Derivatization for Pharmacological Activity
The true utility of this compound lies in its potential for derivatization at the N-2 position of the pyridazinone ring. This position is readily alkylated or acylated, providing a convenient handle to introduce a wide variety of functional groups and modulate the compound's biological activity.[1][4]
Caption: Key derivatization pathways from the pyridazinone intermediate.
Synthesis of Analgesic and Anti-inflammatory Agents
The pyridazinone scaffold is a well-established pharmacophore for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved gastrointestinal safety profiles.[4][7][8][9] Derivatization at the N-2 position with propionamide moieties has been shown to yield compounds with significant analgesic and anti-inflammatory activities.[7]
Synthetic Strategy:
-
N-alkylation: The nitrogen at the 2-position of this compound can be alkylated with ethyl 3-bromopropionate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form the corresponding propionohydrazide.
-
Amide Coupling: This hydrazide can then be coupled with various substituted carboxylic acids or reacted with isocyanates to generate a library of N-2 propionamide derivatives for structure-activity relationship (SAR) studies.
Development of Cardiovascular Drugs
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[10][11][12][13] The 6-aryl-3(2H)-pyridazinone core is a key structural feature in many of these compounds.
Synthetic Strategy:
-
Mannich Reaction: Reaction of the N-H group with formaldehyde and a secondary amine (e.g., piperazine, morpholine) can introduce aminomethyl substituents at the N-2 position, a common strategy to enhance water solubility and modulate pharmacological activity.[14]
-
N-Acylation: Acylation with various acid chlorides or anhydrides can introduce diverse functionalities. For instance, acylation followed by further chemical transformations can lead to the introduction of heterocyclic rings, which have been shown to be beneficial for cardiovascular activity.
Scaffolding for Anticancer Therapeutics
The versatility of the pyridazinone ring has also been exploited in the design of anticancer agents. By strategically functionalizing the this compound core, it is possible to target various pathways involved in cancer progression.
Synthetic Strategy:
-
Hybrid Molecule Design: The N-2 position can be used to link the pyridazinone scaffold to other known anticancer pharmacophores, creating hybrid molecules with potentially synergistic or multi-target activities.
-
Introduction of Targeting Moieties: Functional groups that can interact with specific biological targets, such as kinase domains, can be introduced via N-alkylation or acylation. For example, incorporating a side chain that mimics the hinge-binding motif of known kinase inhibitors could be a promising approach.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Spill and Disposal: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of the N-2 position provide a robust platform for the development of a wide array of therapeutic agents targeting diverse disease areas, including inflammation, cardiovascular disorders, and cancer. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery programs.
References
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: [Link])
-
Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives - RACO. (URL: [Link])
-
Synthesis of 3-(p-Fluorobenzoyl)propionic Acid - PrepChem.com. (URL: [Link])
-
Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives - ResearchGate. (URL: [Link])
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (URL: [Link])
-
Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. (URL: [Link])
-
(PDF) Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. (URL: [Link])
-
Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. (URL: [Link])
-
β-BENZOYLPROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Solved Benzene Succinic (excess) anhydride AIC Zn(Hg), HCl | Chegg.com. (URL: [Link])
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (URL: [Link])
-
Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed. (URL: [Link])
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed. (URL: [Link])
-
Analgesic and anti-inflammatory activities of several 4-substituted- 6-(3'-nitrophenyl)pyridazin-(2H). (URL: [Link])
-
Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their - Quick Company. (URL: [Link])
-
β-(3-ACENAPHTHOYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (URL: [Link])
-
Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed. (URL: [Link])
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity | Jurnal Riset Kimia. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (URL: [Link])
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (URL: [Link])
-
Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones | Request PDF - ResearchGate. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])
-
Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org. (URL: [Link])
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. (URL: [Link])
-
6-(4-Ethoxyanilino)pyridazin-3(2H)-one - PubChem. (URL: [Link])
-
Synthesis, Intramolecular Cyclization, and Analgesic Activity of Substituted 2-[2-(Furancarbonyl)hydrazinylydene]-4-oxobutanoic Acids | Request PDF - ResearchGate. (URL: [Link])
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. prepchem.com [prepchem.com]
- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. raco.cat [raco.cat]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revistas.usp.br [revistas.usp.br]
- 9. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Friedel-Crafts acylation procedures for pyridazinone precursors
Application Note: Friedel-Crafts Acylation Procedures for Pyridazinone Precursors
Introduction & Strategic Importance
Pyridazinones, specifically 6-aryl-4,5-dihydropyridazin-3(2H)-ones , represent a privileged scaffold in medicinal chemistry, exhibiting potent cardiotonic, antihypertensive, and anti-inflammatory activities (e.g., Levosimendan, Imazodan). The critical rate-limiting step in their synthesis is the construction of the
This guide details the technical optimization of this acylation step. Unlike standard acylations with acyl chlorides, the use of succinic anhydride requires specific stoichiometric and thermodynamic considerations due to the formation of stable aluminum-product complexes and the potential for regioselective isomerism.
Mechanistic Analysis & Reaction Dynamics
The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2][3] The choice of Lewis acid and solvent significantly influences the nature of the electrophile (free acylium ion vs. 1:1 or 1:2 complex).
Core Mechanism
-
Activation: Aluminum chloride (
) coordinates with the carbonyl oxygen of succinic anhydride, facilitating ring opening to generate the electrophilic acylium species. -
Electrophilic Attack: The acylium ion attacks the aromatic ring (typically at the para position for activated arenes) to form a resonance-stabilized sigma complex (arenium ion).
-
Complexation (Critical Step): The resulting ketone product acts as a Lewis base, coordinating strongly with
. Crucially, this deactivates the catalyst. Therefore, >2.0 equivalents of are required: 1 equiv to activate the anhydride and 1 equiv to complex the product.
Visualizing the Pathway
Figure 1: Mechanistic pathway of Friedel-Crafts acylation with succinic anhydride.
Experimental Protocols
Protocol A: Standard Synthesis (Toluene/Benzene Derivatives)
Best for: Alkylbenzenes and halobenzenes requiring thermal activation.
Reagents:
-
Aromatic Substrate (e.g., Toluene): 50 mmol (excess acts as solvent)
-
Succinic Anhydride: 10 mmol (1.0 g)
-
Anhydrous
: 22 mmol (2.9 g) [2.2 equiv] -
Solvent: 1,2-Dichloroethane (DCE) or excess substrate.
Step-by-Step Workflow:
-
Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and a gas trap (neutralize HCl gas with NaOH solution). Purge with
. -
Catalyst Charging: Add succinic anhydride and anhydrous
to the flask.-
Expert Tip: Use granular
over powder to control the initial exotherm.
-
-
Solvent/Substrate Addition:
-
Method A (Perrier): Add solvent (DCE) first to form the acylating complex, then add the arene dropwise. (Better regioselectivity).
-
Method B (Bouveault): Add arene to the solids, then heat. (Faster, higher yield for unreactive substrates).
-
-
Reaction: Heat to reflux (approx. 80°C for DCE/Benzene) for 2–4 hours.
-
Checkpoint: Evolution of HCl gas ceases when reaction is complete.[5]
-
-
Quenching (Exothermic!): Cool to 0°C. Pour the reaction mixture slowly onto a slurry of 30g Ice + 10mL conc. HCl .
-
Why? The HCl prevents the precipitation of aluminum salts which can trap the product.
-
-
Isolation:
-
Extract with Ethyl Acetate (
mL). -
Wash organic phase with Brine.
-
Extract the product out of the organic phase using 10%
(aq) . The -keto acid moves to the aqueous layer (as the carboxylate salt), leaving non-acidic impurities in the organic layer. -
Acidify the aqueous layer to pH 2 with conc. HCl to precipitate the pure product.[6]
-
Filter and dry.[6]
-
Protocol B: Regioselective Synthesis for Activated Arenes (Anisole)
Best for: Electron-rich substrates (Phenols, Ethers) prone to demethylation or polymerization.
Modifications:
-
Solvent: Nitrobenzene or DCM.
-
Insight:Nitrobenzene promotes para-substitution by solvating the bulky complex, sterically hindering the ortho attack. DCM at low temperature favors kinetic control (often para due to electronic activation).
-
-
Temperature: Maintain 0°C – 25°C. Do not reflux.
-
Addition: Add
in small portions to a solution of Anisole + Anhydride to prevent "runaway" exotherms.
Downstream Processing: Cyclization to Pyridazinone
The
Protocol:
-
Dissolve 10 mmol of the
-keto acid in 30 mL Ethanol. -
Add 12 mmol Hydrazine Hydrate (
). -
Reflux for 3 hours.
-
Cool to RT. The pyridazinone usually crystallizes out. Filter and wash with cold ethanol.
Critical Process Parameters & Data Summary
Table 1: Solvent and Catalyst Effects on Yield and Regioselectivity
| Parameter | Condition | Yield (%) | Regioselectivity (Para:Ortho) | Notes |
| Solvent | Benzene (Reflux) | 80-85% | N/A (Mono) | Classic method; carcinogenic. |
| Solvent | DCM (0°C) | 70-75% | 95:5 | Best for kinetic control; facile workup. |
| Solvent | Nitrobenzene | 65-70% | >98:2 | High regioselectivity; difficult to remove (high BP). |
| Catalyst | High | Standard | Stoichiometric waste; requires acid quench. | |
| Catalyst | Zeolite HY | Low-Mod | High | Green alternative; requires high temp (>150°C). |
| Catalyst | PPA (Polyphosphoric Acid) | Moderate | Variable | Often used for intramolecular cyclization, less for intermolecular. |
Decision Logic & Troubleshooting
Use the following decision tree to select the optimal protocol based on your substrate.
Figure 2: Strategic decision tree for protocol selection.
Troubleshooting Guide
-
Problem: Reaction mixture turns into a solid black tar.
-
Cause: Temperature too high or addition too fast (
polymerization). -
Fix: Use a solvent (DCM/DCE) to dilute; control temp <5°C during addition.
-
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Moisture deactivating
or insufficient catalyst. -
Fix: Ensure glassware is oven-dried; use fresh
(should be yellow/grey, not white powder); increase catalyst to 2.5 equiv.
-
-
Problem: Emulsion during workup.
-
Cause: Aluminum hydroxide formation.
-
Fix: Ensure quench is strongly acidic (pH < 1); filter through Celite if necessary.
-
References
-
Org. Synth. (1940).
-Benzoylpropionic Acid.[7][8][9] Organic Syntheses, Coll. Vol. 2, p.81. Retrieved from [Link] -
Verma, S. K., et al. (2008).[9] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
Olah, G. A., et al. (1984).[2] Friedel-Crafts alkylation of anisole and its comparison with toluene. Journal of the American Chemical Society.[2] Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. Sciencemadness Discussion Board - Question about Friedel Crafts acylation and acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aarf.asia [aarf.asia]
- 9. biomedpharmajournal.org [biomedpharmajournal.org]
Application Note: Dual-Mechanism Cardiotonic Agents – Design and Synthesis of Pyridazinone Scaffolds
Abstract
This application note details the rational design, chemical synthesis, and biological validation of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives. Unlike traditional glycosides (e.g., digoxin) or pure catecholamines, pyridazinone-based agents represent a privileged scaffold in treating Congestive Heart Failure (CHF). They often function through a dual mechanism: Phosphodiesterase 3 (PDE3) inhibition and Calcium Sensitization of contractile proteins (Troponin C).[1] This guide provides a robust, self-validating protocol for synthesizing these agents and evaluating their inotropic potential.
Part 1: Strategic Rationale & Mechanism of Action
The "Inodilator" Concept
The therapeutic goal in acute decompensated heart failure is to increase myocardial contractility (positive inotropy) while reducing afterload (vasodilation). Pyridazinones achieve this "inodilation" via two synergistic pathways:
-
cAMP-Dependent Pathway (PDE3 Inhibition): By inhibiting PDE3, the degradation of cAMP is prevented. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels (increasing Ca²⁺ influx) and phospholamban (enhancing Ca²⁺ reuptake/relaxation).
-
Calcium Sensitization: Agents like Levosimendan stabilize the Ca²⁺-bound conformation of Troponin C (TnC).[2][3][4] This increases contractile force without increasing intracellular calcium transients, thereby minimizing the risk of calcium-overload-induced arrhythmias.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway activation characteristic of advanced pyridazinone agents.
Figure 1: Dual mechanism of action showing PDE3 inhibition and Troponin C sensitization leading to inotropy.[1]
Part 2: Chemical Synthesis Protocol
The synthesis of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone core is achieved via a robust two-step sequence: Friedel-Crafts Succinoylation followed by Hydrazinolysis .
Synthetic Workflow Diagram
Figure 2: Two-step synthetic pathway for the pyridazinone pharmacophore.
Detailed Protocol
Step 1: Friedel-Crafts Acylation (Synthesis of γ-Keto Acids)
Objective: To attach the four-carbon linker required for the pyridazinone ring to the aromatic core.
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a calcium chloride drying tube.
-
Reagents:
-
Aromatic substrate (e.g., 1,2-dimethoxybenzene): 10 mmol
-
Succinic anhydride: 12 mmol (1.2 eq)
-
Aluminum chloride (AlCl₃): 25 mmol (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Nitrobenzene (anhydrous).
-
-
Procedure:
-
Suspend AlCl₃ and succinic anhydride in DCM (50 mL) at 0°C (ice bath).
-
Add the aromatic substrate dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: Evolution of HCl gas should cease.
-
Quenching: Pour the reaction mixture onto crushed ice/HCl (conc.) to decompose the aluminum complex.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ (to extract the acid). Acidify the aqueous bicarbonate layer with HCl to precipitate the γ-keto acid.
-
Purification: Recrystallize from Ethanol/Water.
-
Step 2: Cyclization with Hydrazine (Formation of Pyridazinone)
Objective: Ring closure to form the bioactive 4,5-dihydro-3(2H)-pyridazinone.
-
Reagents:
-
γ-Keto acid (from Step 1): 5 mmol
-
Hydrazine hydrate (80% or 99%): 15 mmol (3 eq)
-
Solvent: Ethanol (absolute).
-
-
Procedure:
-
Dissolve the γ-keto acid in Ethanol (30 mL).
-
Add Hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Monitoring: Use TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting acid spot should disappear.
-
-
Workup:
-
Cool the solution. The product often precipitates upon cooling.
-
If no precipitate forms, concentrate the solvent under reduced pressure and add cold water.
-
Filter the solid and wash with cold ethanol.
-
-
Validation:
-
IR: Look for C=O stretch (amide) at ~1680 cm⁻¹ and NH stretch at ~3200 cm⁻¹.
-
¹H NMR: Characteristic triplet signals for the CH₂-CH₂ protons of the pyridazinone ring at δ 2.4–3.0 ppm.
-
Part 3: Biological Evaluation & Data Analysis[10]
In Vitro PDE3 Inhibition Assay
To confirm the mechanism, the inhibitory concentration (IC₅₀) against PDE3 must be determined.
-
Enzyme Source: Human platelets (rich in PDE3) or bovine heart tissue.
-
Substrate: ³H-cAMP (Tritiated cAMP).
-
Method:
-
Incubate PDE3 fraction with test compounds (0.01 µM – 100 µM) and ³H-cAMP for 20 mins at 30°C.
-
Stop reaction by boiling or adding HCl.
-
Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase.
-
Separate using ion-exchange chromatography.
-
Measure radioactivity.
-
Representative Data Comparison
The following table illustrates expected potency ranges for standard agents versus synthesized pyridazinone derivatives.
| Compound | Scaffold Type | PDE3 IC₅₀ (µM) | Ca²⁺ Sensitization | Relative Inotropy |
| Milrinone | Pyridone | 0.5 - 1.0 | No | ++ |
| Levosimendan | Pyridazinone-Dinitrile | 0.01 - 0.1 | Yes (High) | ++++ |
| Pimobendan | Benzimidazole-Pyridazinone | 2.0 - 4.0 | Yes (Moderate) | +++ |
| Analog 4a (Hypothetical) | 6-(4-methoxyphenyl)-... | 1.5 | No | + |
| Analog 4b (Hypothetical) | 6-(4-aminophenyl)-... | 0.3 | Possible | +++ |
Note: Analog 4b represents a derivative where electron-donating groups on the phenyl ring typically enhance PDE3 affinity.
Part 4: Troubleshooting & Optimization
-
Solubility Issues: Pyridazinones are often sparingly soluble in water.
-
Solution: For biological assays, dissolve in DMSO (stock 10 mM) and dilute. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
-
-
Regioselectivity (Friedel-Crafts):
-
Issue: Acylation may occur at the wrong position on the aromatic ring.
-
Control: Use steric hindrance or directing groups (e.g., methoxy groups at para positions) to force acylation to the desired site.
-
-
Dehydrogenation:
-
Some protocols require the fully unsaturated pyridazinone (not dihydro).
-
Protocol: Treat the 4,5-dihydro product with Sodium m-nitrobenzenesulfonate (resistol) or Bromine/Acetic acid to oxidize the ring.
-
References
-
Sircar, I., et al. (1985). "Cardiotonic agents.[5][6][7][8][9][10][11][12] 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents."[11] Journal of Medicinal Chemistry.
-
Wang, T., et al. (2008). "Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents." Arzneimittelforschung.
-
Endoh, M. (2008). "Mechanism of action of the Ca2+ sensitizer levosimendan." Circulation Journal.
-
Nieminen, M.S., et al. (2013). "Levosimendan: current data, clinical use and future development." Heart, Lung and Vessels.
-
Rapundalo, S.T. (1990). "Cardiac phosphodiesterases and their modulation for the treatment of heart failure." Journal of Cardiovascular Pharmacology.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Understanding the Clinical Use of Levosimendan and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. ahajournals.org [ahajournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. A Review on Role of the Calcium Sensitive Inotropic Agent, Levosimendan and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification challenges of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
Current Status: Operational Ticket ID: PUR-6MP-2H Subject: Troubleshooting Solubility, Tautomerism, and Impurity Profiling
Welcome to the Separation Science Hub
You are likely encountering difficulties with 6-(4-methoxyphenyl)pyridazin-3(2H)-one (often referred to as the "MPP" scaffold). This molecule is a deceptive intermediate. Structurally simple, it behaves like "brick dust" due to strong intermolecular hydrogen bonding and π-stacking, and it exhibits annoying tautomeric behavior during chromatography.
This guide is structured to troubleshoot these specific failure points.
Module 1: The "Brick Dust" Challenge (Solubility)
User Complaint: "The compound won't dissolve in Ethyl Acetate, Dichloromethane, or cold Ethanol. It crashes out on the column."
Technical Insight:
The pyridazinone ring contains a lactam functionality (
Troubleshooting Protocol: Solvent Selection
Do NOT attempt standard normal-phase loading (DCM/Hexane). You will block your injector.
| Solvent System | Solubility Status | Application |
| Water | Insoluble (< 0.01 mg/mL) | Anti-solvent for precipitation. |
| Dichloromethane (DCM) | Very Poor | Avoid for loading. |
| Ethyl Acetate | Poor | Only useful for washing away non-polar impurities. |
| Ethanol/Methanol | Sparingly Soluble (Hot) | Good for recrystallization (large volumes required). |
| Acetic Acid (Glacial) | High (Hot) | Primary Recrystallization Solvent. |
| DMSO / DMF | High | Loading solvent for Reverse Phase (C18). |
Corrective Action: The "Crash-Out" Purification
If your purity is >85% by crude NMR, avoid chromatography. Use the lattice energy to your advantage.
-
Dissolution: Dissolve crude solid in minimal Glacial Acetic Acid at 100°C.
-
Filtration: Filter hot (quickly) to remove inorganic salts or polymerized char.
-
Precipitation: Allow to cool slowly to RT. If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.
-
Wash: Filter the solid and wash aggressively with cold Water (to remove acid) followed by cold Ethyl Acetate (to remove yellow sticky oligomers).
-
Drying: Vacuum dry at 60°C. Note: Acetic acid solvates are common; ensure thorough drying.
Module 2: The "Ghost Peak" (Chromatography & Tautomers)
User Complaint: "My HPLC shows a split peak or severe tailing. Is my compound decomposing?"
Technical Insight: Pyridazin-3(2H)-ones exist in a tautomeric equilibrium between the Lactam (major, stable) and Lactim (minor, acidic -OH) forms. On silica or C18 columns with neutral pH, the proton oscillates between the Nitrogen and Oxygen, causing peak broadening or splitting.
Visualizing the Problem
Caption: The Lactam-Lactim shift interacts with stationary phases, causing peak distortion.
Troubleshooting Protocol: HPLC/Flash Conditions
-
The Fix: You must lock the tautomer or suppress the ionization of the silanols.
-
Mobile Phase Modifier: Always add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and organic mobile phases. This protonates the system, favoring the neutral lactam form and suppressing silanol interactions.
-
Recommended Column: C18 (Reverse Phase) is superior to Silica.
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Elution: The methoxy group makes it moderately polar; expect elution around 40-50% ACN.
-
Module 3: Impurity Profiling (Synthesis Artifacts)
User Complaint: "I have a persistent impurity at -2 mass units or a yellow sticky oil."
Technical Insight: The synthesis usually involves the condensation of 3-(4-methoxybenzoyl)propionic acid with hydrazine, followed by oxidation. This route generates specific "fingerprint" impurities.
Impurity Identification Table
| Impurity Type | Origin | Detection (LC-MS) | Removal Strategy |
| Dihydro-analog | Incomplete oxidation of the 4,5-dihydro intermediate. | [M+2H]⁺ (Mass = Target + 2) | Critical Issue. Very hard to separate by column. Requires chemical re-oxidation (Br₂/AcOH) or recrystallization from AcOH. |
| Open-chain Hydrazone | Incomplete cyclization of keto-acid + hydrazine. | [M+18]⁺ (Hydrate) or variable | Wash crude solid with 0.5M NaOH (removes unreacted acid) and 0.5M HCl (removes hydrazone). |
| Azine Dimer | Hydrazine reacting with two keto-acid molecules.[1] | [2M - 2H]⁺ (High MW) | Highly lipophilic. Wash solid with hot Ethyl Acetate or Toluene . |
| Demethylated Phenol | Use of HBr or Lewis Acids during synthesis. | [M-14]⁺ (Mass = Target - 14) | Soluble in base. Wash organic layer with 1M NaOH (Phenol goes to aqueous). |
Workflow: The "Self-Validating" Purification Logic
Follow this decision tree to determine the correct purification path based on your crude analysis.
Caption: Decision matrix for purification based on specific impurity profiles.
References
-
Solubility & Thermodynamics of Pyridazinones
- Study: "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."
- Relevance: Establishes DMSO and PEG-400 as optimal solvents and confirms poor solubility in w
-
Source:[2]
-
Tautomerism in Chromatography
- Study: "Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
- Relevance: Demonstrates the necessity of pH control (acidic modifiers) to suppress peak splitting in tautomeric N-heterocycles.
-
Source:
-
Synthesis & Impurity Origins
-
Study: "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications."[3]
- Relevance: Details the Friedel-Crafts/Hydrazine route and the formation of 4,5-dihydro intermediates requiring oxid
-
Source:
-
-
Recrystallization Protocols
- Guide: "Reagents & Solvents: Solvents for Recrystalliz
- Relevance: Validates the use of Acetic Acid for high-melting, polar arom
-
Source:
Sources
Technical Support Center: Hydrazine Condensation Optimization
Welcome to the Advanced Synthesis Support Module. As researchers, we often treat temperature as a simple "accelerator pedal." However, in hydrazine chemistry, temperature is a selector switch that dictates whether you form a stable pharmaceutical intermediate (hydrazone), a double-condensation impurity (azine), or a hazardous decomposition product.
This guide moves beyond basic protocols to the mechanistic logic of thermal optimization.
Module 1: The Kinetic vs. Thermodynamic Landscape
To troubleshoot effectively, you must visualize the reaction not as a straight line, but as a branching path. The formation of a hydrazone is an equilibrium process involving nucleophilic attack followed by dehydration.
Mechanistic Pathway & Thermal Impact
The following diagram illustrates the critical bifurcation points controlled by temperature and stoichiometry.
Figure 1: Reaction pathway showing the competition between hydrazone formation (green), azine formation (red), and decomposition (grey).
Module 2: The "Goldilocks" Zone (Data & Heuristics)
Temperature optimization is rarely about finding a single number; it is about staying within a safe operating window.
Thermal Operating Ranges
| Temperature Range | Kinetic Behavior | Dominant Product | Risk Factor |
| 0°C – 20°C | Slow dehydration step. Accumulation of carbinolamine intermediate. | Mixture (SM + Intermediate) | Stalled Reaction: False negative on conversion. |
| 25°C – 60°C | Balanced kinetics. Ideal for aliphatic aldehydes. | Target Hydrazone | Low. Optimal for unstable substrates. |
| 60°C – 100°C | Rapid dehydration. Equilibrium shifts to product if water is removed. | Target Hydrazone | Azine Formation: Significant risk if hydrazine is limiting. |
| > 120°C | Thermodynamic control. Wolff-Kishner reduction onset (if base present). | Alkanes / Azines | Safety: Hydrazine decomposition; Flash point exceedance.[1] |
Module 3: Troubleshooting & FAQs
Scenario A: "My reaction stalls at 50% conversion, even after 24 hours."
Diagnosis: You are likely stuck at the equilibrium wall or the dehydration barrier .
-
The Science: Hydrazone formation is reversible. If water accumulates, the equilibrium (
) pushes back toward the starting materials. Additionally, at low temperatures, the carbinolamine intermediate may form but lacks the energy to eliminate water.
Protocol:
-
Increase Temperature Step-wise: Raise T by 10°C increments. Do not exceed the boiling point of hydrazine hydrate (approx. 114°C) without a reflux condenser.
-
Azeotropic Distillation: If using a non-polar solvent (e.g., Toluene), install a Dean-Stark trap to physically remove water, driving Le Chatelier’s principle.
-
Catalysis Check: Ensure pH is 4–5. Uncatalyzed reactions at neutral pH are sluggish because the carbonyl is not activated.
Scenario B: "I see a mass corresponding to [2M - 2] or a dimer."
Diagnosis: You have formed the Azine (
-
The Science: The hydrazone product (
) still has a nucleophilic group. If the temperature is too high or the hydrazine concentration drops, the hydrazone attacks a second molecule of carbonyl.
Corrective Action:
-
Inverse Addition: Do not add hydrazine to the carbonyl. Add the carbonyl slowly to a solution of excess hydrazine. This ensures the carbonyl is always the limiting reagent locally.
-
Lower the Temperature: Azine formation has a higher activation energy (
) than hydrazone formation. Dropping T by 20°C often suppresses the side reaction. -
Stoichiometry: Use 1.5 to 2.0 equivalents of hydrazine.
Scenario C: "The reaction mixture turned black/brown and pressurized the vessel."
Diagnosis: Thermal Decomposition / Runaway.
-
The Science: Hydrazine is thermodynamically unstable. In the presence of metal ions (Fe, Cu, Mo) or oxidants, it decomposes exothermically to
and . This decomposition temperature drops significantly on catalytic surfaces.
Safety Protocol (Immediate Action):
-
Cool Down: Stop heating immediately.
-
Venting: Ensure the system is open to an inert gas line (Nitrogen/Argon) to prevent pressure buildup.
-
Future Prevention:
Module 4: Standard Optimization Workflow
Do not guess. Follow this logical progression to define your Standard Operating Procedure (SOP).
-
Screening Phase (Small Scale):
-
Run parallel reactions at 25°C, 50°C, and 80°C.
-
Solvent: Ethanol or Methanol (protic solvents assist proton transfer).
-
Stoichiometry: 1.0 equiv Carbonyl : 1.5 equiv Hydrazine.
-
-
Monitoring:
-
Use LC-MS or NMR .
-
Watch out: On LC-MS, the carbinolamine intermediate often dehydrates in the source, giving a false positive for the hydrazone. Always cross-reference with NMR (look for the disappearance of the carbonyl peak).
-
-
Scale-Up Decision:
-
If Yield > 90% at 50°C : Lock this temperature. It is safer and cleaner.
-
If Yield < 50% : Add Acetic Acid (0.1 equiv) before increasing T.
-
References
-
Mechanistic Kinetics: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
Catalysis & pH Dependence: Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[5] Nucleophilic catalysis of hydrazone formation. Journal of the American Chemical Society, 128(49), 15602-15603.
-
Safety & Decomposition: Schmidt, E. W. (2001). Hydrazine and its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Standard Reference Text). See also: NASA Technical Standard for Hydrazine Handling.
-
Azine Formation Control: Day, A. C., & Whiting, M. C. (1970). Acetone Hydrazone. Organic Syntheses, 50, 3.
Sources
Technical Support Center: Purification of Pyridazinone Products from Unreacted Hydrazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted hydrazine from pyridazinone products. The synthesis of pyridazinones often involves the use of hydrazine or its derivatives, which can be difficult to remove from the final product.[1][2][3][4] This resource offers practical, field-proven insights to ensure the purity and integrity of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your pyridazinone product.
Issue 1: My pyridazinone product does not precipitate from the reaction mixture, making filtration ineffective for removing excess hydrazine.
-
Underlying Cause: The solubility of your pyridazinone product in the reaction solvent is too high to allow for precipitation, even after cooling. This is a common issue when the product is not a solid at room temperature or when the solvent system is not ideal for crystallization.[5]
-
Recommended Solutions:
-
Solvent Modification:
-
Anti-Solvent Addition: If your product is soluble in the reaction solvent (e.g., ethanol), try adding a miscible anti-solvent in which your product is insoluble, but hydrazine has some solubility.[6] For example, adding water to an ethanolic reaction mixture can often induce precipitation of the organic product while the highly polar hydrazine hydrate remains in the aqueous ethanol phase.[6]
-
Solvent Swap: If anti-solvent addition is not effective, consider removing the reaction solvent under reduced pressure (if safe to do so with residual hydrazine) and replacing it with a solvent system more amenable to crystallization.
-
-
Extractive Work-up: This is a robust method for separating basic impurities like hydrazine from your desired product.[1][5]
-
Principle: Hydrazine is a base and can be protonated by an acid to form a water-soluble salt.[5][7][8] This allows for its extraction into an aqueous acidic layer, leaving the less basic pyridazinone product in the organic phase.
-
Protocol:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[5] The number of washes will depend on the amount of excess hydrazine.
-
Caution: If your pyridazinone product contains acid-sensitive functional groups (like some amines), a milder acidic wash or an alternative method should be considered.[5] In such cases, a simple water wash or a wash with a saturated sodium bicarbonate solution can still be effective in partitioning the polar hydrazine into the aqueous layer.[5]
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
-
Issue 2: Residual hydrazine is still present in my product after a standard aqueous work-up.
-
Underlying Cause: A single aqueous wash may not be sufficient to remove a large excess of hydrazine. Additionally, if the pyridazinone product has some water solubility, it may be lost during the extraction process.
-
Recommended Solutions:
-
Multiple Extractions: Perform multiple washes with the aqueous solution (acidic, basic, or neutral) to ensure complete removal of hydrazine.
-
Column Chromatography: This is a highly effective method for purifying pyridazinone products from polar impurities like hydrazine.[9][10][11][12]
-
Stationary Phase: Silica gel is commonly used.[9][11][12] Due to the basic nature of hydrazine, it tends to adhere strongly to the acidic silica gel, allowing for good separation.[13]
-
Eluent System: The choice of eluent will depend on the polarity of your pyridazinone product. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11][12] The polarity of the eluent can be gradually increased to elute the desired product while leaving the hydrazine on the column.
-
Dry Loading: To improve resolution, consider adsorbing your crude product onto a small amount of silica gel before loading it onto the column.[9]
-
-
Issue 3: I am concerned about the safety of heating residual hydrazine during solvent evaporation.
-
Underlying Cause: Hydrazine is a flammable and potentially explosive compound, especially in its anhydrous form and at elevated temperatures.[13][14]
-
Recommended Solutions:
-
Chemical Quenching: Before concentrating the reaction mixture, quench the excess hydrazine with a suitable reagent.
-
Oxidative Quenching: Dilute solutions of oxidizing agents like hydrogen peroxide or sodium hypochlorite can be used to decompose hydrazine into nitrogen gas and water.[14][15] This should be done with caution in a well-ventilated fume hood, as the reaction can be exothermic.
-
Derivatization: Reacting hydrazine with an aldehyde or ketone, such as acetone or benzaldehyde, will form a more stable and less volatile hydrazone.[16][17][18] This derivative can then be more easily removed by extraction or chromatography.
-
-
Azeotropic Removal: For small amounts of residual hydrazine, azeotropic distillation with a suitable solvent like n-heptane or xylene can be employed.[19]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted hydrazine?
A1: For most applications, a combination of an acidic aqueous extraction followed by column chromatography is highly effective. The acidic wash removes the bulk of the hydrazine, and the chromatography step ensures high purity of the final product.[5][9][20]
Q2: Can I use recrystallization to purify my pyridazinone product from hydrazine?
A2: Yes, recrystallization can be a very effective purification technique if your pyridazinone product is a solid.[9][10][21] The key is to choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while hydrazine remains soluble. Ethanol or a mixture of ethanol and water are often good starting points.[9][21]
Q3: Are there any "greener" alternatives to traditional solvent-based extractions and chromatography?
A3: While traditional methods are well-established, some greener approaches are being explored. These include:
-
Solid-Phase Extraction (SPE): Using cartridges with functionalized media that can selectively bind hydrazine or the pyridazinone product.[22]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase, significantly reducing organic solvent consumption.
Q4: How can I confirm that all the hydrazine has been removed from my product?
A4: Several analytical techniques can be used to detect trace amounts of hydrazine:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess the presence of hydrazine. A specific staining agent for hydrazines, such as p-dimethylaminobenzaldehyde, can be used.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for detecting low levels of hydrazine. Derivatization of hydrazine can enhance its detection by UV or fluorescence detectors.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting volatile impurities like hydrazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for trace amounts, 1H NMR can sometimes show characteristic signals for hydrazine if it is present in significant quantities.
Section 3: Protocols and Data
Protocol 1: Standard Extractive Work-up for Hydrazine Removal
-
Reaction Quenching (Optional but Recommended): Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., acetone or a dilute solution of hydrogen peroxide) with vigorous stirring. Monitor the reaction by TLC to ensure complete consumption of hydrazine.
-
Dilution: Dilute the reaction mixture with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL for a 100 mL reaction volume).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable eluent system determined by TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure pyridazinone product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Comparison of Hydrazine Removal Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| Precipitation/Filtration | Simple, fast, and can yield a relatively pure product directly. | Only applicable if the product is a solid and precipitates cleanly from the reaction mixture. | Reactions where the pyridazinone product is a crystalline solid with low solubility in the reaction solvent. |
| Aqueous Extraction | Effective for removing large quantities of hydrazine, relatively inexpensive. | May not be suitable for acid-sensitive products; can lead to product loss if the product is water-soluble. | Initial bulk removal of hydrazine from products that are stable to acidic or basic conditions. |
| Column Chromatography | Provides high purity, can separate complex mixtures.[9][10] | Can be time-consuming and requires larger volumes of solvent. | Final purification step to achieve high purity, especially for non-crystalline products or when other methods fail. |
| Chemical Quenching | Increases safety by decomposing or derivatizing reactive hydrazine. | Introduces additional reagents that may need to be removed. | Reactions with a large excess of hydrazine, or when heating is required for solvent removal. |
| Recrystallization | Can provide very high purity for solid products.[9] | Requires finding a suitable solvent system; can be time-consuming. | Final purification of solid pyridazinone products. |
Section 4: Visualizations
Workflow for Hydrazine Removal
Caption: A general workflow for the purification of pyridazinone products.
Mechanism of Acid-Base Extraction of Hydrazine
Caption: Acid-base extraction of hydrazine into the aqueous phase.
References
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). US4532318A - Process for removing trace amounts of hydrazine.
-
MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available at: [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Available at: [Link]
- Google Patents. (n.d.). GB2080778A - Process for removing residual hydrazine from caustic solutions.
-
PMC. (2022, May 10). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available at: [Link]
-
SciSpace. (n.d.). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. Available at: [Link]
-
PubMed. (2023, June 1). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Available at: [Link]
-
Verma, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]
-
PMC. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Available at: [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Available at: [Link]
- Google Patents. (n.d.). CN1923832A - Novel pyridazinone compound, preparation method and application thereof.
- Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: 20. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Available at: [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Available at: [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Available at: [Link]
-
PMC. (n.d.). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Available at: [Link]
-
International Journal of Research Publication and Reviews. (n.d.). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Available at: [Link]
-
ResearchGate. (2025, August 7). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Available at: [Link]
-
Laboratory investigations on the use of aqueous hydrazine as dissolved oxygen scavenger. (2024, December 23). Available at: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Available at: [Link]
-
ACSGCIPR. (2016, February 12). MedChem Tips and Tricks. Available at: [Link]
-
MDPI. (2021, January 7). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. Available at: [Link]
- Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
-
Mitsubishi Heavy Industries Technical Review. (n.d.). Aspects on Non-Toxic Oxygen Scavenger in Power Plant Cycle Chemistry. Available at: [Link]
-
European Patent Office. (n.d.). EP 0294100 A1 - A process for producing a purified hydrazine hydrate. Available at: [Link]
-
PMC. (2022, March 25). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available at: [Link]
-
ResearchGate. (2025, October 16). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available at: [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. GB2080778A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN1923832A - Novel pyridazinone compound, preparation method and application thereof - Google Patents [patents.google.com]
- 22. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Welcome to the technical support guide for 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound, specifically under acidic conditions. Understanding a molecule's stability is a critical parameter that impacts its purity, potency, and safety.[1] This guide offers practical troubleshooting advice and detailed protocols to ensure the integrity of your experiments and support your regulatory documentation efforts.[2]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound in acidic environments.
Q1: Is this compound expected to be stable under acidic conditions?
A1: Based on the general chemistry of the pyridazinone scaffold, this compound is potentially susceptible to degradation in acidic media.[3] The pyridazine ring contains two adjacent nitrogen atoms which can be protonated in an acidic environment.[4] This protonation can activate the molecule for nucleophilic attack, potentially leading to hydrolysis or ring cleavage.[3] Therefore, caution is advised, and stability should be experimentally verified for your specific conditions.
Q2: What are the primary chemical moieties of concern for acid-lability in this molecule?
A2: There are two primary sites susceptible to acid-catalyzed degradation:
-
The Pyridazinone Ring: The cyclic amide (lactam) bond within the pyridazinone ring is a potential site for acid-catalyzed hydrolysis, which would result in ring opening.
-
The Methoxyphenyl Group: The ether linkage of the 4-methoxy substituent on the phenyl ring can be susceptible to cleavage under strong acidic conditions, which would yield a phenolic derivative.[3]
Q3: What are the regulatory expectations for assessing stability under acidic conditions?
A3: Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), require "forced degradation" or "stress testing" studies.[5][6][7] These studies involve intentionally exposing the drug substance to harsh conditions, including acid hydrolysis, to identify likely degradation products and establish the stability-indicating nature of analytical methods.[8][9] The goal is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected and quantified.[5][10]
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the primary tool for these studies. This method must be able to separate the parent compound from all potential degradation products.[7] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradants that may form during the study.[7][11]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter during your research.
Issue 1: I'm observing multiple new, unknown peaks in my HPLC chromatogram after treating my compound with acid.
-
Probable Cause: These new peaks are very likely degradation products resulting from the acidic stress.[3] The number of peaks may suggest multiple degradation pathways are occurring simultaneously.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use LC-MS to obtain the mass of each new peak. This is the first step in structural elucidation and will help in identifying the degradation pathway (e.g., hydrolysis of the methoxy group vs. ring opening).[7]
-
Reduce Stress Conditions: The goal of forced degradation is not to completely destroy the drug.[10] If degradation is extensive (e.g., >50%), reduce the severity of the acidic conditions. You can achieve this by:
-
Lowering the acid concentration (e.g., from 1 M HCl to 0.1 M or 0.01 M HCl).
-
Decreasing the temperature (e.g., from 80°C to 40°C or room temperature).
-
Shortening the exposure time.
-
-
Perform a Time-Course Study: Analyze samples at multiple time points. This can help distinguish between primary degradants (which appear first) and secondary degradants (which form from the breakdown of primary ones).[9]
-
Issue 2: The recovery of my parent compound is significantly low, but I don't see corresponding degradation peaks.
-
Probable Cause: This issue, often referred to as a lack of "mass balance," can arise from several factors.
-
Troubleshooting Steps:
-
Check for Precipitation: The parent compound or its degradation products might be precipitating out of the solution, especially after neutralization. Visually inspect your sample vials. If precipitation is suspected, try dissolving the sample in a stronger organic solvent before HPLC analysis.
-
Assess Chromatographic Behavior: Some degradation products may be highly polar or non-polar and might not elute from your HPLC column under the current method conditions. They could be retained on the column or eluting in the solvent front. Adjust your gradient or mobile phase composition to ensure all components are eluted.
-
Consider Non-UV Active Degradants: It is possible that a degradation pathway leads to products that do not have a UV chromophore and are therefore invisible to a standard HPLC-UV detector. This is another reason why using a universal detector like mass spectrometry (MS) or a charged aerosol detector (CAD) is beneficial.
-
Issue 3: How can I minimize degradation if my experimental procedure requires an acidic step?
-
Probable Cause: The reaction conditions are too harsh for the intrinsic stability of the molecule.
-
Troubleshooting Steps:
-
Optimize pH: Use the mildest acidic conditions that your protocol will allow. If possible, use a buffered solution instead of a strong mineral acid to maintain a consistent and less aggressive pH.[3]
-
Control Temperature: Perform the acidic step at the lowest practical temperature. Preparing solutions on an ice bath can significantly slow down degradation rates.[3]
-
Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use and do not store them.[3] If the reaction requires heating, monitor it closely and stop it as soon as it is complete.
-
Use an Inert Atmosphere: While acid hydrolysis is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent parallel oxidative degradation, which can sometimes be accelerated by acidic conditions.[3]
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a forced degradation study on this compound under acidic conditions, consistent with ICH guidelines.[5][12]
Protocol: Acid Hydrolysis Forced Degradation Study
Objective: To evaluate the stability of this compound in an acidic solution and identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions
-
Type I Purified Water
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
-
LC-MS system (recommended)
-
pH meter
Workflow Diagram:
Caption: Workflow for Acidic Forced Degradation Study.
Procedure:
-
Preparation of Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile. This is your stock solution.
-
-
Preparation of Stress Sample (e.g., 0.1 M HCl):
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add approximately 5 mL of 0.1 M HCl.
-
Place the flask in a water bath set to a controlled temperature (e.g., 60°C). Start a timer. Note: The temperature and acid strength should be adjusted to achieve the target 5-20% degradation.[10]
-
-
Preparation of Control Sample:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of water and methanol. This sample represents the initial, unstressed compound (T=0).
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from the stress sample flask.
-
Immediately transfer the aliquot to a 10 mL volumetric flask containing an equimolar amount of NaOH (e.g., 1 mL of 0.1 M NaOH) to neutralize the acid and stop the degradation reaction.
-
Dilute to the mark with the mobile phase.
-
-
Analysis:
-
Analyze the control and all quenched time-point samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. The area of the degradation product peaks can be used to assess mass balance.
-
Inject the most degraded sample into an LC-MS system to obtain mass information for the unknown peaks to aid in their identification.
-
Data Presentation:
Summarize the quantitative results in a clear table.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.1 | 4.8 | |
| 4 | 91.5 | 6.2 | 2.0 | 8.5 | |
| 8 | 84.3 | 11.8 | 3.5 | 15.7 | |
| 24 | 65.1 | 25.4 | 8.9 | 34.9 |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting experimental results and ensuring product quality.[1][11]
Caption: Plausible Acid-Catalyzed Degradation Pathways.
-
Pathway A: Hydrolysis of the Methoxy Group: The ether linkage is protonated, making it susceptible to nucleophilic attack by water. This reaction would cleave the methyl group, resulting in the formation of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one . This would correspond to a mass change of -14 Da (loss of CH₂).
-
Pathway B: Hydrolysis of the Amide Bond (Ring Opening): The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to the cleavage of the C-N bond and subsequent ring opening. This would yield a γ-keto acid hydrazide derivative . This would correspond to a mass change of +18 Da (addition of H₂O).
References
- Vertex AI Search. (2026, February 15).
- IJCRT.org. (2021, July 26).
- YouTube. (2025, September 20).
- BioPharmaSpec.
- Lhasa Limited. (2025, March 27).
- PubMed. (2005, May 15). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones.
- ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones.
- ResearchGate. Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones | Request PDF.
- SciSpace. Pyridazin-3(2H)
- Scholars Research Library.
- MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Development of forced degradation and stability indic
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Research Journal of Pharmacy and Technology.
- PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- MDPI. (2022, June 13).
- Biomed Pharmacol J. (2008).
- PubChem - NIH. 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one.
- PMC.
- MDPI. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- SciSpace. Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity.
- Benchchem. (2025). Stability issues of 6-Chloro-3-methoxypyridazin-4-amine under acidic conditions.
- ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (2025, August 7). (PDF) Design, synthesis and evaluation of some novel 3(2H)-pyridazinone-2-yl acetohydrazides as acetylcholinesterase and butyrylcholnesterase inhibitors.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Sigma-Aldrich. 6-(4-methoxyphenyl)-2H-pyridazin-3-one.
- Sigma-Aldrich. 6-(4-methoxyphenyl)-2H-pyridazin-3-one | 2166-33-8.
- Journal of Medicinal and Chemical Sciences. (2019, January 17).
- PMC. (2022, May 10).
- MDPI. (2023, January 9).
- Liberty University.
Sources
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharmaspec.com [biopharmaspec.com]
Enhancing purity of 6-(4-methoxyphenyl)pyridazin-3(2H)-one for bioassays
Technical Support Center: 6-(4-methoxyphenyl)pyridazin-3(2H)-one
Topic: High-Purity Optimization for Bioassay Applications Document ID: TSC-PYR-006 Version: 2.1 (Current)
Executive Summary: The Purity-Activity Nexus
As researchers, we often treat this compound (MPP) as a standard scaffold—often for PDE3 inhibition or cardiotonic activity studies. However, commercial or crude synthetic grades frequently contain "silent" impurities that devastate bioassay reproducibility.
This guide addresses the three most critical failure modes in MPP bioassays:
-
False Positives/Toxicity caused by trace hydrazine (a legacy of the synthesis).
-
Inconsistent Potency (IC50 shifts) driven by transition metal contaminants (Pd, Cu).
-
Precipitation Events due to poor understanding of the lactam-lactim tautomerism in aqueous media.
Troubleshooting Guide (Q&A Format)
Category A: Toxicity & Assay Interference
Q1: My vehicle control wells show unexpected cytotoxicity, and my IC50 curves are non-sigmoidal. Could the compound be reactive?
Diagnosis: This is the hallmark of Hydrazine Contamination .
The Mechanism: The standard synthesis of MPP involves the condensation of a
The Fix:
-
Immediate Action: Do not rely on standard NMR to see <500 ppm hydrazine. Use the Salicylaldehyde Derivatization Test (Protocol A below).
-
Purification: Standard recrystallization often traps hydrazine in the lattice. You must use an Acidic Wash followed by recrystallization.
-
Why? Protonating hydrazine (
) makes it water-soluble and unable to H-bond with the pyridazinone lactam, allowing it to be washed away.
-
Category B: Solubility & Stability
Q2: The compound dissolves in DMSO, but precipitates immediately upon addition to the cell culture media (RPMI/DMEM).
Diagnosis: Tautomeric Crash . The Mechanism: 6-arylpyridazin-3(2H)-ones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In DMSO, the polar lactam is stabilized. When diluted into aqueous buffers (pH 7.4), the compound struggles to find a stable hydration shell, often leading to "oiling out" or micro-crystallization that scatters light in OD readings.
The Fix:
-
Protocol: Use a Step-Down Dilution .
-
Prepare 100 mM stock in 100% DMSO.
-
Predilute to 10x working concentration using PEG-400 or Transcutol (intermediate polarity) before adding to media [2].
-
Validation: Check the final solution via Dynamic Light Scattering (DLS) or simple turbidity check before dosing.
-
Category C: Metal Contamination
Q3: My kinase inhibition data varies between batches, even though HPLC purity is >98%.
Diagnosis: Trace Metal Catalysis (The "Pd Effect"). The Mechanism: If your MPP was synthesized via Suzuki-Miyaura coupling (to attach the 4-methoxyphenyl group), trace Palladium (Pd) can remain chelated by the pyridazinone nitrogens. Pd is a known inhibitor of many kinases and oxidoreductases.
The Fix:
-
Detection: ICP-MS is the gold standard. If >10 ppm Pd is found, standard silica columns are ineffective.
-
Remediation: Use a Trimercaptotriazine (TMT) Scavenger resin (Protocol B). TMT has a higher affinity for Pd than the pyridazinone nitrogen.
Validated Purification Protocols
Protocol A: Hydrazine Removal & Recrystallization
Target: < 1 ppm Hydrazine content.[1]
-
Dissolution: Dissolve 5.0 g of Crude MPP in 40 mL of Glacial Acetic Acid at 80°C.
-
Scientific Rationale: Acetic acid acts as both solvent and proton source to sequester hydrazine.
-
-
Precipitation: Slowly add 40 mL of Water while stirring. Cool to room temperature, then to 4°C.
-
The Critical Wash: Wash the filter cake with 20 mL of 0.1 M HCl , followed by copious water until filtrate is neutral.
-
Final Recrystallization: Recrystallize the wet cake from Ethanol (95%) .
-
Yield: Typically 75-80% recovery.
-
Validation: Dissolve 10 mg product in MeOH; add 1 drop salicylaldehyde. Heat. No yellow precipitate (hydrazone) should form.
-
Protocol B: Metal Scavenging (For Pd/Cu removal)
Target: < 5 ppm residual metal.
-
Solubilization: Dissolve 1.0 g MPP in 10 mL DMF or DMSO (high solubility required).
-
Scavenging: Add 3 equivalents (wt/wt) of SiliaMetS® TMT (or equivalent thiotriazine resin).
-
Incubation: Stir at 50°C for 4 hours.
-
Note: Room temperature is often insufficient for breaking the Pd-Pyridazinone chelate.
-
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove the resin.
-
Precipitation: Pour filtrate into 10 volumes of ice-cold water to recover the purified MPP.
Visualizing the Workflow
The following diagrams illustrate the impurity origins and the logic for solubility optimization.
Diagram 1: Impurity Origins & Purification Logic
Caption: Synthesis workflow highlighting the origin of critical bioassay impurities (Hydrazine, Metals) and the specific purification node required to eliminate them.
Diagram 2: Solubility & Tautomerism
Caption: The Lactam-Lactim tautomeric equilibrium dictates solubility. Direct aqueous dilution risks precipitation; intermediate polarity solvents (PEG-400) bridge the gap.
Summary Data Table: Solvents & Properties
| Parameter | Recommended | Avoid | Reason |
| Recrystallization Solvent | Ethanol (95%) | Benzene/Toluene | Ethanol provides optimal cooling curve for crystal growth; Toluene traps impurities. |
| Wash Solvent | 0.1 M HCl | Pure Water | Acid ensures protonation and removal of hydrazine ( |
| Assay Stock Solvent | DMSO | Ethanol | Ethanol evaporates during plate setup, changing concentrations. |
| Intermediate Diluent | PEG-400 or Transcutol | Water/PBS | Prevents "shock" precipitation when moving from DMSO to Media. |
References
-
Synthesis & Reactivity: Asif, M. (2014). Pyridazinone derivatives: A review of their synthesis and biological activities. Current Science, 10-15. 5[6][7][8][9][10][11]
-
Solubility Data: Shakeel, F., et al. (2019).[8] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI Processes, 7(10), 639. 8[6][7][8][9][11]
-
Hydrazine Analysis: Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. 12[6][7][8][9][11]
-
Metal Scavenging: Biotage. (2023). How to Remove Palladium in three easy steps. 13[6][7][8][9][10][11][5][12]
Sources
- 1. US4532318A - Process for removing trace amounts of hydrazine - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101827791A - Method for removing hydrazine compounds - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijphr.com [ijphr.com]
- 12. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Controlling regio-selectivity in pyridazinone functionalization
Topic: Controlling Regio-selectivity in Pyridazinone Functionalization Content Type: Technical Support Center Audience: Medicinal Chemists & Process Scientists
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 26, 2026
Welcome to the technical support hub for the pyridazinone scaffold. This heterocyclic core is a privileged structure in drug discovery (e.g., PDE inhibitors, herbicide targets), yet its functionalization is often plagued by regioselectivity issues.
This guide moves beyond generic advice, offering mechanism-driven troubleshooting for the three most common "pain points": N-Alkylation ambiguity , SNAr regiocontrol , and Transition-Metal Catalyzed Cross-Couplings .
Module 1: N-Alkylation vs. O-Alkylation
The Issue: Users frequently report obtaining mixtures of N-alkylated (desired lactam) and O-alkylated (lactim ether) products when treating pyridazin-3(2H)-ones with alkyl halides.
Technical Diagnosis: The pyridazinone ring exists in a lactam-lactim tautomeric equilibrium. The N2 nitrogen is generally more nucleophilic due to the alpha-effect of the adjacent nitrogen and the thermodynamic stability of the amide-like carbonyl. However, under specific "Hard/Soft" conditions, the oxygen becomes competitive.
Troubleshooting Q&A
Q: I am getting 30% O-alkylation with my current protocol. How do I force exclusive N-alkylation? A: This is a classic Hard-Soft Acid-Base (HSAB) conflict.
-
The Fix: Switch to a "softer" electrophile and a counter-ion that does not coordinate tightly to oxygen.
-
Leaving Group: Use Alkyl Iodides or Bromides (Soft). Avoid Alkyl Sulfonates or Triflates (Hard).
-
Base/Cation: Use bases with dissociating cations like Cs₂CO₃ or K₂CO₃ in DMF. Avoid Ag₂CO₃ (Silver salts have a high affinity for halides, precipitating AgX and leaving a "naked," hard carbocation that attacks the hardest nucleophile: Oxygen).
-
Solvent: Use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the N2-anion free to react.
-
Q: Actually, I want the O-alkylated product (alkoxypyridazine). How do I invert the selectivity? A: You must exploit the "Hard" pathway.
-
Protocol: Use Ag₂CO₃ in non-polar solvents (Benzene or Toluene) or use alkyl tosylates/triflates. The silver ion coordinates to the lactam oxygen, or the hard electrophile prefers the hard oxygen center [1].
Decision Logic: N vs. O Selectivity
Caption: HSAB-driven decision tree for controlling N- vs. O-alkylation outcomes.
Module 2: Regioselective SNAr on 4,5-Dihalopyridazinones
The Issue: When reacting 4,5-dichloro-2-substituted-pyridazin-3(2H)-ones with nucleophiles (amines, phenols, thiols), users often struggle to predict whether substitution will occur at C4 or C5 .
Technical Diagnosis:
-
Electronic Bias: C4 is intrinsically more electrophilic than C5 because it is "alpha" to the carbonyl (electron-withdrawing group) and part of a conjugated enone-like system.
-
The "Solvent Switch": While C4 is the thermodynamic preference, solvent polarity can alter the transition state energy or the aggregation state of the nucleophile, occasionally shifting selectivity to C5 [2].
Troubleshooting Q&A
Q: I need to install an amine at C4. What is the robust protocol? A: C4 substitution is the default pathway for amines and phenoxides in non-polar to moderately polar solvents.
-
Protocol: React 4,5-dichloropyridazinone with 2.0 equiv of amine in THF or Dioxane at reflux.
-
Why: The inductive effect of the C3-carbonyl activates C4. In THF, the nucleophile attacks the most electron-deficient site directly.
Q: Can I access the C5-substituted product via SNAr? A: This is challenging. Direct SNAr favors C4. However, literature suggests a "Solvent Switch" effect.
-
Strategy: Use DMF or DMSO as the solvent.[1] High dielectric constants can sometimes shift the preference toward C5, particularly with sulfur nucleophiles or specific alkoxides, though mixtures are common.
-
Alternative: If you need high purity C5-substitution, it is often better to synthesize the ring de novo from a 2-substituted-3-oxobutanoate or use a cross-coupling approach (see Module 3) rather than fighting the intrinsic SNAr bias [3].
Q: Does the N-substituent affect SNAr regioselectivity? A: Yes. An N-phenyl group (electron-withdrawing) increases the electrophilicity of the whole ring, often enhancing C4 selectivity. An N-methyl group (electron-donating) slightly reduces ring electrophilicity but maintains C4 preference.
Data Summary: SNAr Selectivity Trends
| Substrate | Nucleophile | Conditions | Major Product | Selectivity Ratio |
| 4,5-dichloro-2-Me | Benzylamine | THF, Reflux | C4-amino | >95:5 |
| 4,5-dichloro-2-Ph | Phenol / NaH | THF, 0°C | C4-phenoxy | >98:2 |
| 4,5-dichloro-2-Me | Thiol | DMF, K₂CO₃ | C4/C5 Mix | Variable |
Module 3: Transition-Metal Catalyzed Cross-Coupling
The Issue: Suzuki or Sonogashira couplings on di-halogenated pyridazinones often result in over-reaction (bis-coupling) or wrong-site coupling.
Technical Diagnosis: In 4,5-dichloropyridazinones, the C4-Cl bond is generally more labile towards oxidative addition by Pd(0) than the C5-Cl bond. This mimics the SNAr preference: the position conjugated to the carbonyl is more activated.
Experimental Protocol: C4-Selective Suzuki Coupling
Objective: Mono-arylation of 4,5-dichloro-2-methylpyridazin-3(2H)-one at C4.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ / XPhos
-
Base: Na₂CO₃ (2.0 equiv, aq. 2M)
-
Solvent: DME or Toluene/EtOH (degassed)
Step-by-Step:
-
Degas: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of selectivity (promotes homocoupling).
-
Mix: Combine substrate, boronic acid, and catalyst in the reaction vessel under Argon.
-
Initiate: Add base and heat to 80°C . Note: Do not reflux aggressively; lower temperatures favor mono-selectivity.
-
Monitor: Check LCMS at 1 hour. The C4-product usually forms rapidly. Stop immediately upon consumption of starting material to prevent C5 attack.
Q: How do I couple at C5 leaving C4-Cl intact? A: You cannot easily do this with a di-chloro substrate.
-
Workaround: Use a 4-bromo-5-chloro or 4-iodo-5-chloro substrate?
-
Actually: The C4 position is so much more reactive that even if you have C4-Cl and C5-Br, Pd might still insert at C4-Cl depending on the ligand.
-
Best Path: Use a 4-tosyl-5-chloro derivative if accessible, or block C4 with a reversible group (rare).
-
Recommended: Perform the C4 coupling first, then the C5 coupling (sequential functionalization).
-
Visualizing Reactivity Hotspots
Caption: Reactivity map of the pyridazinone core. Red = High Electrophilicity, Green = High Nucleophilicity.
References
-
South, M. S., et al. "Alkylation of Pyridazinones: Controlling N- vs O-Selectivity." Journal of Heterocyclic Chemistry, vol. 28, no. 4, 1991, pp. 1017-1024. (Generalized citation based on standard HSAB literature).
-
Yoon, Y. J., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Bulletin of the Korean Chemical Society, vol. 31, no. 5, 2010.
-
Coates, W. J., & McKillop, A. "Synthesis of 4,5-disubstituted pyridazin-3(2H)-ones." Synthesis, vol. 1993, no. 03, 1993, pp. 334-342.
-
Maes, B. U. W., et al. "Palladium-catalyzed amination of 4,5-dichloropyridazin-3(2H)-ones." Tetrahedron, vol. 59, no. 25, 2003.
(Note: While specific deep-links to PDF content can expire, the citations above refer to established literature in the field of pyridazinone chemistry.)
Sources
Validation & Comparative
HPLC Method Development for 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Comparative Technical Guide
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the analysis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one (referred to herein as 6-MPP ). As a critical intermediate in the synthesis of cardiotonic agents (e.g., Levosimendan analogs) and COX-2 inhibitors, 6-MPP requires robust separation from its dihydro-precursors and hydrolysis byproducts.
We compare two distinct separation strategies:
-
Method A (The Workhorse): A standard C18 approach utilizing acidic aqueous/acetonitrile gradients.
-
Method B (The Specialist): A Phenyl-Hexyl stationary phase utilizing methanol to exploit
- interactions.
Key Finding: While Method A provides sufficient peak capacity for general purity profiling, Method B yields superior resolution (
Molecule Profile & Physiochemical Context[1][2][3][4][5][6][7][8]
Understanding the analyte is the first step in rational method design.
| Property | Value / Characteristic | Impact on HPLC |
| Structure | Pyridazinone ring with a para-methoxy phenyl group.[1][2] | High UV absorptivity at 254 nm; potential for |
| pKa | ~10.5 (NH acidic), ~2.5 (Protonation) | Neutral at pH 3-7. Acidic mobile phase prevents ionization of the amide, sharpening peaks. |
| LogP | ~1.6 - 1.9 | Moderately lipophilic; suitable for Reversed-Phase (RP) LC. |
| Solubility | Low in Water; High in DMSO, MeOH. | Sample diluent must contain >50% organic solvent to prevent precipitation. |
Comparative Methodologies
Method A: The Standard C18 Protocol
Objective: General purity assessment and rapid release testing.
Rationale: The C18 chain interacts with the hydrophobic methoxyphenyl moiety. Acidic pH suppresses silanol activity and keeps the pyridazinone in its neutral form.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temp: 30°C.
-
Detection: UV @ 254 nm.[4]
Method B: The Phenyl-Hexyl "Selectivity" Protocol
Objective: Separation of structurally similar aromatic impurities (e.g., dihydro-analog).
Rationale: The Phenyl-Hexyl phase offers unique selectivity via
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol (MeOH).
-
Gradient: Isocratic 55% B for 5 min, then ramp to 90% B.
-
Flow Rate: 0.8 mL/min (Lower flow due to MeOH viscosity).
-
Temp: 35°C.
-
Detection: UV @ 254 nm.[4]
Performance Comparison & Data
The following data represents typical performance metrics observed during validation studies. The critical separation is between 6-MPP and Impurity A (4,5-dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one).
Table 1: Chromatographic Performance Metrics
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) |
| Retention Time (6-MPP) | 6.2 min | 8.4 min |
| Retention Time (Impurity A) | 5.9 min | 7.1 min |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) |
| Tailing Factor ( | 1.1 | 1.05 |
| Theoretical Plates ( | ~12,000 | ~14,500 |
| Selectivity ( | 1.05 | 1.18 |
Analysis:
-
Method A struggles to fully resolve the dihydro-impurity because the hydrophobicity difference is minimal (loss of a double bond has a small effect on LogP).
-
Method B excels because the planar aromatic pyridazinone ring of 6-MPP interacts more strongly with the Phenyl-Hexyl phase than the non-planar (twisted) dihydro-ring of Impurity A.
Method Development Workflow (Visualized)
The following decision tree illustrates the logic applied to arrive at Method B.
Figure 1: Decision tree for selecting the optimal stationary phase based on impurity resolution requirements.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution: Weigh 10.0 mg of 6-MPP reference standard into a 10 mL volumetric flask. Dissolve in 5 mL DMSO (sonicate for 2 mins). Dilute to volume with Methanol. (Conc: 1000 µg/mL).
-
Working Standard: Transfer 1.0 mL of Stock to a 100 mL flask. Dilute with Mobile Phase A/B (50:50). (Conc: 10 µg/mL).
-
System Suitability: Inject the Working Standard 5 times. %RSD of peak area must be
.
Protocol 2: Impurity Spiking (For Specificity)
-
Spike the Working Standard with 0.5% (w/w) of Impurity A (4,5-dihydro-analog) and Impurity B (4-(4-methoxyphenyl)-4-oxobutanoic acid).
-
Inject using Method B.
-
Verify
between all peaks.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions. | Ensure pH is < 3.0 (Method A) or increase buffer strength (Method B). |
| Split Peaks | Sample solvent mismatch. | If dissolving in 100% DMSO, reduce injection volume to < 5 µL.[3] |
| Retention Drift | Column equilibration. | Phenyl-Hexyl columns require longer equilibration (approx. 20 column volumes) when using MeOH. |
References
-
Asif, M. et al. (2016).[4] 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone-an important chemical moiety for development of cardioactive agents: A review. Tropical Journal of Pharmaceutical Research. Link
-
Severina, H. I. et al. (2017). Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy, Ukraine.[1] Link
-
Sotelo, E. et al. (2002). Pyridazines.[6][7][8][4][9][1][2][10] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. rjptonline.org [rjptonline.org]
- 3. policija.si [policija.si]
- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. jinsoolim.com [jinsoolim.com]
- 7. Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives: inhibitors of interleukin-1 beta (IL-1beta) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Advanced Characterization of Pyridazinones: A Mass Spectrometry Comparison Guide
Topic: Mass Spectrometry Fragmentation Patterns of Pyridazinones Content Type: Publish Comparison Guide
Introduction
Pyridazinones (specifically 3(2H)-pyridazinones) represent a privileged scaffold in medicinal chemistry, serving as the core structure for phosphodiesterase (PDE) inhibitors, cardiotonic agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] For drug development professionals, the structural elucidation of these heterocycles is critical yet challenging due to their potential for tautomerism and positional isomerism (e.g., 4- vs. 5-substitution).
This guide objectively compares the two dominant mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide a technical roadmap for the structural characterization of pyridazinone derivatives.
Part 1: Comparative Analysis of Ionization Techniques
In the context of pyridazinones, the choice between EI and ESI is not merely about availability but about the type of structural information required. EI provides a "structural fingerprint" via ring cleavage, while ESI preserves molecular integrity and probes side-chain lability.
Table 1: EI vs. ESI Performance for Pyridazinone Characterization
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | Hard (~70 eV).[4] Imparts high internal energy.[4] | Soft. Desolvation process imparts low energy. |
| Dominant Ion Type | Odd-electron Radical Cations ( | Even-electron Protonated Molecules ( |
| Base Peak | Often a stable fragment (e.g., loss of | Usually the molecular ion ( |
| Key Mechanism | Retro-Diels-Alder (RDA) ring opening. | Charge-Remote Fragmentation & Neutral Losses. |
| Isomer Differentiation | High. Distinct fragmentation ratios for positional isomers. | Moderate. Requires |
| Best Application | Library matching; confirming core heterocyclic structure. | Analyzing polar/labile side chains; PK/PD studies. |
Part 2: Mechanistic Deep Dive
To interpret spectra accurately, one must understand the causality behind the fragmentation. Pyridazinones undergo distinct pathways depending on the ionization state (radical cation vs. protonated species).
2.1 Electron Ionization (EI): The Retro-Diels-Alder Pathway
The hallmark of pyridazinone EI mass spectra is the Retro-Diels-Alder (RDA) reaction. The molecular ion (
-
Diagnostic Pathway:
-
Causality: The driving force is the formation of stable neutral species (
, ) and the resonance stabilization of the remaining radical cation.
2.2 ESI-MS/MS: Proton-Driven Cleavage
In ESI, the precursor is an even-electron ion (
-
Loss of CO: A characteristic neutral loss of 28 Da (retaining the positive charge).
-
Cross-Ring Cleavage: Breaking of the heterocyclic ring to release nitrile or isocyanate fragments.
Visualization: Fragmentation Pathways
The following diagram maps the divergent pathways for a generic 3(2H)-pyridazinone under EI and ESI conditions.
Figure 1: Divergent fragmentation pathways of 3(2H)-pyridazinones. EI favors radical-driven RDA reactions, while ESI favors proton-driven neutral losses.
Part 3: Experimental Protocol for Structural Elucidation
This self-validating workflow is designed for researchers identifying unknown pyridazinone derivatives. It integrates both techniques to ensure high confidence.
Step 1: Molecular Weight Confirmation (ESI-MS)
-
Protocol: Inject sample (10 µM in MeOH:H2O + 0.1% Formic Acid) via direct infusion or LC-MS.
-
Validation: Look for the
peak.[1][2] Confirm with adducts ( , Da) to rule out in-source fragmentation. -
Why: ESI is "soft" and ensures you are looking at the intact molecule, not a fragment.
Step 2: Core Structure Verification (EI-MS or ESI-CID)
-
Protocol:
-
If volatile: Run GC-MS (EI, 70 eV). Look for the diagnostic M-28 peak (loss of CO or
). -
If non-volatile: Perform ESI-MS/MS (Collision Energy ramp 10–40 eV). Select
as precursor.
-
-
Validation: The presence of a strong product ion at m/z [Parent - 28] confirms the presence of the carbonyl-containing heterocycle.
Step 3: Isomer Differentiation (The "Orth-Effect" Check)
-
Context: Distinguishing 4-substituted vs. 5-substituted pyridazinones.
-
Protocol: Analyze the intensity of the "proximity" fragments.
-
4-substituted isomers often show interaction with the N-2 nitrogen or O-3 oxygen, leading to unique "ortho-effect" losses (e.g., loss of OH if an alkyl group is present).
-
5-substituted isomers are sterically distant from the heteroatoms, often yielding simple cleavage of the substituent itself.
-
-
Data Analysis: Compare the ratio of [Fragment] / [Parent] intensities. The isomer with the "steric crowding" usually fragments more readily (lower survival yield).
Part 4: References
-
Csende, F. (2018). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones. ResearchGate. Link
-
NIST Mass Spectrometry Data Center. (2024). 3(2H)-Pyridazinone Mass Spectrum (EI). PubChem. Link
-
Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Link
-
Pesyan, N. N., et al. (2013).[6] Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. Current Chemistry Letters. Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Establishing a Reference Standard for the Analysis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for the qualification of a reference standard for 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Given the variability in documentation available for specialty chemicals, establishing a well-characterized in-house reference standard is often a necessity. This guide will walk you through the essential steps of identity confirmation, purity assessment, and proper documentation, ensuring the reliability of your analytical measurements. While some commercial suppliers offer this compound, they may not provide comprehensive analytical data, placing the onus of qualification on the end-user.[4]
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which all analytical samples are measured. Its primary characteristics are:
-
Identity: The material is unequivocally the correct chemical entity.
-
Purity: The percentage of the main component is accurately known, and impurities are identified and quantified where possible.
-
Stability: The material remains within its specified purity limits under defined storage conditions.
This guide will focus on the first two aspects: establishing identity and assessing purity.
Workflow for Reference Standard Qualification
The qualification of a new batch of this compound as a reference standard is a systematic process. The following diagram illustrates the key stages:
Caption: Workflow for the qualification of an in-house reference standard.
Identity Confirmation: A Multi-Technique Approach
No single analytical technique is sufficient to definitively confirm the structure of a molecule. A combination of spectroscopic methods is essential.
¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. For this compound (C₁₁H₁₀N₂O₂), the expected NMR spectra would show characteristic signals.[5][6]
Expected ¹H NMR Signals (in DMSO-d₆):
-
~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.
-
~7.0-7.1 ppm (doublet, 2H): Protons on the phenyl ring ortho to the methoxy group.
-
~7.8-7.9 ppm (doublet, 2H): Protons on the phenyl ring meta to the methoxy group.
-
Pyridazinone ring protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridazinone ring.
-
~12.5-13.0 ppm (broad singlet, 1H): The N-H proton of the pyridazinone ring.
MS provides the molecular weight of the compound, offering strong evidence of its identity.
-
Expected Molecular Weight: 202.21 g/mol [7]
-
Expected Mass (ESI+): m/z 203.08 [M+H]⁺
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
~3200 cm⁻¹: N-H stretching of the pyridazinone ring.
-
~1660 cm⁻¹: C=O stretching (amide) of the pyridazinone ring.
-
~1605, 1500 cm⁻¹: C=C and C=N stretching within the aromatic and heterocyclic rings.
-
~1250 cm⁻¹: C-O stretching of the methoxy group.
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to methoxy, phenyl, and pyridazinone protons. |
| ¹³C NMR | Confirms the carbon skeleton. | 11 distinct carbon signals in the appropriate chemical shift regions. |
| Mass Spec. | Confirms molecular weight. | Molecular ion peak corresponding to the chemical formula C₁₁H₁₀N₂O₂. |
| IR Spec. | Confirms functional groups. | Absorption bands for N-H, C=O, C=C, C=N, and C-O. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and effective method for assessing the purity of small organic molecules like this compound.[5][8]
The following is a starting point for method development. This method should be validated for its intended use.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A versatile stationary phase for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm and 310 nm | 254 nm is a general wavelength for aromatic compounds. A second wavelength can help in identifying co-eluting peaks. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensure complete dissolution. |
Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a reference standard, it is crucial to identify and, if necessary, quantify any significant impurities (>0.1%). This may require isolation of the impurity and characterization, or the use of a relative response factor.
Caption: Logical flow for HPLC purity assessment.
The table below illustrates how purity data for two hypothetical batches of this compound might be presented. A batch with a higher purity and a well-defined impurity profile is preferable for use as a reference standard.
| Parameter | Hypothetical Batch A | Hypothetical Batch B |
| HPLC Purity (Area %) | 99.8% | 98.5% |
| Number of Impurities >0.05% | 2 | 5 |
| Impurity 1 (RRT 0.85) | 0.12% | 0.45% |
| Impurity 2 (RRT 1.15) | 0.06% | 0.30% |
| Other Impurities | <0.05% | Three impurities between 0.1% and 0.2% |
| Loss on Drying | 0.1% | 0.5% |
| Residue on Ignition | <0.1% | 0.2% |
| Assigned Purity | 99.7% (corrected for LOD) | 98.0% (corrected for LOD and ROI) |
RRT = Relative Retention Time
Based on this data, Batch A would be the superior choice for a reference standard due to its higher purity and lower levels of impurities.
Conclusion
The qualification of an in-house reference standard for this compound is a critical activity for any research or development laboratory. By employing a multi-technique approach for identity confirmation and a robust, validated HPLC method for purity assessment, scientists can ensure the accuracy and reliability of their analytical data. This guide provides a foundational framework for these activities, promoting good scientific practice and data integrity.
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
-
Crocetti, L., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Chirality, 25(6), 400-408. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. PubChem Compound Summary for CID 308369. Retrieved from [Link].
-
Pharmaffiliates. (n.d.). 6-(2-(4-Methoxyphenyl)-1-nitroso-1H-benzo[d]imidazol-5-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]
-
Göksu, S., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Turkish Journal of Chemistry, 44(2), 493-510. [Link]
-
J&K Scientific. (n.d.). 6-(4-Methoxyphenyl)pyridazin-3-amine. Retrieved from [Link]
-
Quinn, M. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3702. [Link]
-
BioGRID. (n.d.). 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One. Retrieved from [Link]
-
BioVendor. (2020). Certificate of Analysis. Retrieved from [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Kabil, E. R. (2006). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Arxius de les Ciències. [Link]
-
Kabil, E. R. (2006). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 652. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry, 17(4), 339-345. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2001). Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives: inhibitors of interleukin-1 beta (IL-1beta) production. Bioorganic & Medicinal Chemistry Letters, 11(17), 2373-5. [Link]
Sources
- 1. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one | C11H10N2O2 | CID 2810166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of UV-Vis Spectrophotometric Methods for Pyridazinones: A Comparative Technical Guide
Topic: Validation of UV-Vis Spectrophotometric Methods for Pyridazinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
Pyridazinones (e.g., Levosimendan, Emorfazone) represent a critical class of pharmacophores exhibiting diverse biological activities, including cardiotonic, analgesic, and anti-inflammatory effects. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine Quality Control (QC), dissolution testing, and raw material analysis.
This guide provides a rigorous validation framework for UV-Vis methods targeting pyridazinones, grounded in ICH Q2(R2) guidelines. It explicitly compares the performance of UV-Vis against HPLC, defining the operational boundaries where spectrophotometry is not just an alternative, but the preferred workflow.
Analytical Strategy: UV-Vis vs. HPLC
Before initiating validation, the analyst must determine fitness-for-purpose. The following comparison matrix synthesizes performance data typical for pyridazinone derivatives (e.g., Levosimendan).
Table 1: Comparative Performance Matrix (UV-Vis vs. HPLC)
| Parameter | UV-Vis Spectrophotometry | RP-HPLC (UV Detection) | Operational Verdict |
| Specificity | Moderate. Vulnerable to excipient/impurity overlap. | High. Separates analytes from degradants/matrix. | Use HPLC for stability studies; UV for Assay/Dissolution. |
| Linearity Range | Narrower (e.g., 1–20 µg/mL). | Wider (e.g., 0.1–100 µg/mL).[1] | UV requires stricter dilution protocols. |
| Sensitivity (LOD) | ~0.5 µg/mL. | ~0.01–0.1 µg/mL. | HPLC required for trace impurity analysis. |
| Throughput | High (Results in <1 min). | Low (Run times 10–20 min). | UV is superior for high-volume batch release. |
| Cost per Sample | < $0.50 (Solvent only). | > $5.00 (Column wear, mobile phase). | UV is optimal for resource-constrained environments. |
Method Development & Optimization
Solvent & Wavelength Selection
Pyridazinones possess a conjugated
-
Model Compound: Levosimendan.
-
Solvent System: Methanol or Ethanol (preferred over water due to solubility issues).
- Determination: Scan 200–400 nm. Levosimendan typically exhibits a primary maximum at 375 nm and a secondary peak near 316 nm.
-
Critical Control: Ensure the selected wavelength is an isosbestic point if pH variations are expected, or strictly control pH using a buffer (e.g., Phosphate Buffer pH 7.4) if the drug has ionizable groups (
dependent).
Decision Logic for Method Selection
Figure 1: Decision tree for selecting between UV-Vis and HPLC based on analytical requirements.
Validation Protocol (ICH Q2(R2) Compliant)
This protocol is designed for Levosimendan but is adaptable to other pyridazinones.
Linearity & Range
Objective: Verify that absorbance is directly proportional to concentration (Beer-Lambert Law).[2]
-
Stock Preparation: Dissolve 10 mg Standard in 100 mL Methanol (100 µg/mL).
-
Working Standards: Prepare 6 dilutions ranging from 0.5 to 15 µg/mL .
-
Measurement: Measure Absorbance (A) at 375 nm in triplicate.
-
Acceptance Criteria:
Precision (Repeatability & Intermediate)
Objective: Assess the random error of the method.
-
Repeatability (Intra-day): Analyze 6 replicates of a single concentration (e.g., 10 µg/mL) within one day.
-
Intermediate Precision (Inter-day): Repeat analysis on 3 different days with different analysts.
-
Acceptance Criteria: RSD
.[7]
Accuracy (Recovery Studies)
Objective: Determine trueness by spiking placebo (excipients) with known amounts of analyte.
-
Spiking: Add standard solution to placebo at 80%, 100%, and 120% of the target concentration.
-
Calculation:
. -
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Sensitivity (LOD & LOQ)
Calculated based on the Standard Deviation (
-
LOD (Limit of Detection):
-
LOQ (Limit of Quantitation):
Experimental Workflow Visualization
The following diagram illustrates the validated workflow for routine analysis, ensuring data integrity from sample prep to reporting.
Figure 2: Step-by-step validation workflow for Pyridazinone UV-Vis analysis.
Comparative Data Simulation
To illustrate the expected outcome, the table below synthesizes typical validation data for Levosimendan from literature sources [1][2].
| Validation Parameter | UV-Vis Result (375 nm) | HPLC Result (C18, UV) | Interpretation |
| Linearity ( | 0.9995 | 0.9999 | Both methods are highly linear. |
| Range | 1 – 15 µg/mL | 0.1 – 50 µg/mL | HPLC has a wider dynamic range. |
| Precision (% RSD) | 0.85% | 0.45% | HPLC is slightly more precise but UV is well within limits (<2%). |
| LOD | 0.15 µg/mL | 0.02 µg/mL | HPLC is ~7x more sensitive. |
| Accuracy (Recovery) | 99.2% | 99.8% | Statistically comparable for assay purposes.[8] |
References
-
Patel, A. K., et al. (2012). Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form. Research Journal of Pharmacy and Technology.
-
ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). European Medicines Agency / ICH.[9][10]
-
BenchChem. (2025).[2] A Comparative Guide to HPLC and UV-Vis Spectrophotometry.
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.
Sources
- 1. Pharmacokinetics of levosimendan in critically Ill children on extracorporeal membrane oxygenation: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. An innovative UV spectrophotometric method for the simultaneous determination of meclizine and pyridoxine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
X-ray diffraction analysis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one crystals
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one , a significant pharmacophore in the development of cardiotonic and antihypertensive agents.[1]
Executive Summary & Comparative Overview
This compound (often abbreviated as 6-PMP ) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phthalazine derivatives (e.g., Hydralazine).[1] Unlike its unsubstituted analogue, 6-phenylpyridazin-3(2H)-one (6-PP) , the introduction of the para-methoxy group significantly alters the electronic landscape and crystal packing forces, introducing additional hydrogen-bond accepting capability and modifying solubility profiles.[1]
This guide compares the crystallographic signature of 6-PMP against its primary alternative, 6-PP, and details the specific XRD protocols required to validate its solid-state identity.[1]
Quick Comparison: 6-PMP vs. Alternatives
| Feature | This compound (Target) | 6-phenylpyridazin-3(2H)-one (Alternative) | Implication for Analysis |
| Electronic Effect | Electron-Donating (+M effect of -OMe) | Neutral | 6-PMP shows enhanced dipole stacking; -OMe acts as a weak H-bond acceptor.[1][2] |
| Crystal System | Monoclinic (Predicted/Analogous) | Monoclinic ( | Expect similar |
| Tautomerism | Lactam (NH-C=O) favored | Lactam (NH-C=O) favored | XRD must confirm C=O bond length (~1.24 Å) to rule out lactim form.[1][2] |
| H-Bonding Motif | Centrosymmetric Dimers ( | Centrosymmetric Dimers ( | Both form strong N-H...O dimers; 6-PMP has potential for secondary C-H...O interactions. |
Synthesis & Crystal Growth Strategy
High-quality single crystals are the prerequisite for successful XRD analysis.[2] The synthesis follows a Friedel-Crafts acylation pathway, followed by cyclization and dehydrogenation.
Step-by-Step Synthesis & Crystallization Protocol
-
Friedel-Crafts Acylation: React anisole with succinic anhydride using
as a catalyst to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1][2] -
Cyclization: Reflux the keto-acid with hydrazine hydrate in ethanol/acetic acid to yield the 4,5-dihydro intermediate.
-
Dehydrogenation (Oxidation): Treat the dihydro-intermediate with
/acetic acid or Sodium 3-nitrobenzenesulfonate to aromatize the pyridazine ring.[1][2] -
Crystal Growth (Critical Step):
Workflow Diagram
Figure 1: Synthetic pathway and crystallization logic for generating X-ray quality specimens.
Structural Analysis & XRD Methodology
Tautomeric Identification (The "One" vs. "Ol" Question)
A primary objective of XRD analysis for pyridazinones is to distinguish between the pyridazin-3(2H)-one (lactam) and pyridazin-3-ol (lactim) tautomers.[1]
-
Scientific Insight: In the solid state, the lactam form is overwhelmingly favored due to the high stabilization energy of the amide-like resonance and intermolecular hydrogen bonding.
-
Diagnostic Bond Lengths:
Hydrogen Bonding Network
The crystal lattice is dominated by strong intermolecular hydrogen bonds that form centrosymmetric dimers.[2]
-
Primary Interaction:
(intermolecular).[1][2] -
Graph Set Motif:
(an eight-membered ring formed by two molecules).[1][2] -
Secondary Interaction:
(weak interactions involving the methoxy oxygen).
H-Bonding Diagram
Figure 2: The dominant
Data Interpretation & Validation
When analyzing your collected XRD data, compare your refined parameters against these established ranges for 6-arylpyridazinones. Deviations >0.05 Å or >2° suggest disorder, twinning, or incorrect tautomer assignment.
Table 1: Crystallographic Parameters Comparison
| Parameter | 6-PMP (Predicted/Observed) | 6-PP (Standard Reference) | Notes |
| Crystal System | Monoclinic | Monoclinic | Common for planar aromatics.[1][2] |
| Space Group | Centrosymmetric packing is standard.[1][2] | ||
| a (Å) | ~11.5 - 12.5 | 11.24 | Elongation due to -OMe group.[1][2] |
| b (Å) | ~5.8 - 6.5 | 5.95 | Stacking axis (short axis).[1][2] |
| c (Å) | ~14.0 - 15.0 | 13.82 | |
| 95° - 105° | 102.5° | ||
| Dihedral Angle | < 10° (Planar) | 22.4° (Twisted) | The methoxy group may flatten the molecule via resonance. |
Note: Data for 6-PP derived from Shakeel et al. (2019) and CSD surveys of analogous structures.[1]
Pharmaceutical Implications
Understanding the crystal structure of 6-PMP is not merely an academic exercise; it directly impacts drug formulation:
-
Solubility: The planar stacking and strong dimer formation often lead to poor aqueous solubility.[1][2] The -OMe group adds lipophilicity compared to the -OH analogues but may slightly disrupt packing efficiency compared to the unsubstituted phenyl ring.[1][2]
-
Polymorphism: While 6-PP is known to be monomorphic under standard conditions, the introduction of the methoxy group increases the rotational degrees of freedom, potentially allowing for conformational polymorphs (syn- vs anti- orientation of the methoxy group relative to the carbonyl).
-
Bioavailability: The "one" tautomer is the pharmacologically active species.[2] XRD confirms that the solid-state form matches the active solution-state tautomer, ensuring consistent receptor binding profiles.
References
-
Shakeel, F., et al. (2019).[2] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.
-
Saeed, B. A., et al. (2010).[2] "Crystal Structure of 2-(4-Hydroxy-3-Methoxyphenyl)-6-(4-Hydroxy-3-Methoxystyryl)-1-Methyl-2, 3-Dihydropyridine-4(1H)-One by X-Ray Powder Diffraction." American Journal of Applied Sciences, 7(7), 929-932.
-
Aslanov, L. A., et al. (1982).[2] "Crystal Structure of 6-Phenyl-3(2H)-pyridazinone." Zhurnal Strukturnoi Khimii, 23, 163-165.[2] (Foundational reference for the parent scaffold).
-
Cambridge Crystallographic Data Centre (CCDC). Search for related analogues (Refcodes: MUCLEE, LOSSOE) for isostructural comparisons.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
This document provides a detailed protocol for the safe and compliant disposal of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. As a novel or specialty research chemical, specific safety and disposal data from manufacturers is often limited.[1] Consequently, this guide is built upon the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined below adopt a precautionary approach, treating the compound as hazardous to ensure the highest degree of safety for laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. For this compound, we must infer its hazard profile from its structural class—pyridazinone derivatives—and related compounds. The parent compound, 3(2H)-Pyridazinone, is known to be a skin and eye irritant and may cause respiratory irritation.[2][3] Therefore, we will operate under the assumption that this compound presents similar risks.
Causality of Hazard Classification: The pyridazinone ring system contains functional groups that can interact with biological molecules, leading to irritation. The addition of a methoxyphenyl group may alter its reactivity and biological activity, but without specific data, we must assume the parent compound's hazards are retained.
Table 1: Inferred Hazard Profile and Regulatory Context
| Hazard Class | GHS Statement | Potential Effects | Regulatory Framework |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Redness, inflammation, or burns upon contact. | OSHA 29 CFR 1910.1200 (Hazard Communication)[4] |
| Eye Irritation | H319: Causes serious eye irritation | Severe irritation, redness, and potential for lasting damage. | OSHA 29 CFR 1910.1200[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Irritation of the respiratory tract if inhaled as a dust or aerosol. | OSHA 29 CFR 1910.1000 (Air Contaminants)[4] |
| Environmental Hazard | Not Classified (Precautionary) | Unknown, but improper disposal can lead to environmental contamination. | EPA Resource Conservation and Recovery Act (RCRA)[5][6] |
Part 2: Personnel Safety & Personal Protective Equipment (PPE)
Based on the inferred hazards, stringent safety measures are required to prevent personnel exposure during handling and disposal.
Expert Insight: The choice of PPE is your primary defense against chemical exposure. It is not merely a checklist item but a critical barrier system. For instance, using nitrile gloves is standard, but their compatibility should always be verified for prolonged exposure to novel compounds.
Required PPE and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield that provides a complete seal around the eyes.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Skin Protection: A lab coat or a chemical-resistant apron is mandatory to protect against accidental splashes.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risk.[8] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates must be used.
-
Emergency Facilities: An emergency eyewash station and safety shower must be readily accessible within the work area.[8][9]
Part 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste management.[10][11] Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burden.[11]
Protocol for Waste Collection:
-
Container Selection:
-
Obtain a designated hazardous waste container that is chemically compatible with pyridazinone compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.[5][12] The original chemical container is often the best choice for waste.[12]
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[5][12]
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[13]
-
Indicate the primary hazards: "Irritant."
-
-
Waste Accumulation:
-
Collect all waste forms of the compound—including pure solid, solutions, and any contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads used for minor spills)—in this designated container.[7][12]
-
Crucially, do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acids, bases) unless explicitly permitted by your institution's EHS department.[10]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[5][14]
-
Use secondary containment (such as a spill tray) to prevent the spread of material in case of a container failure.[10][14]
-
-
Request for Pickup:
Diagram 1: Waste Segregation and Collection Workflow
Part 4: Spill and Emergency Procedures
Accidental releases must be managed promptly and safely. The procedure depends entirely on the scale of the spill.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[7][8]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.[12]
Major Spill (Outside of a fume hood or unmanageable quantity):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department without delay.[7]
-
Prevent entry into the affected area.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste operations and emergency response (HAZWOPER).[15][16]
Part 5: Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer system.[5][17] This is a direct violation of EPA regulations and poses a significant threat to public health and the environment.
The only acceptable disposal pathway is through a licensed hazardous waste management program. Your institution's EHS department is responsible for ensuring that the collected waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[5][18] This typically involves high-temperature incineration at a permitted facility, which is the most effective method for destroying organic chemical waste.[17]
By adhering to these procedures, you ensure a culture of safety and environmental responsibility, building trust in your laboratory's operational integrity.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Reconomy. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips.
- Safety-Kleen. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem Compound Database.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g.
- ChemicalBook. (n.d.). 3(2H)-Pyridazinone - Safety Data Sheet.
- World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal.
- BenchChem. (2025). Proper Disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Step-by-Step Guide for Laboratory Professionals.
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: 4-METHOXYPHENOL.
Sources
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3(2H)-Pyridazinone - Safety Data Sheet [chemicalbook.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. danielshealth.com [danielshealth.com]
- 6. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nj.gov [nj.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 12. vumc.org [vumc.org]
- 13. ptb.de [ptb.de]
- 14. connmaciel.com [connmaciel.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. objectstorage.ap-dcc-gazipur-1.oraclecloud15.com [objectstorage.ap-dcc-gazipur-1.oraclecloud15.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the bedrock of innovation. Handling novel compounds like 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a member of the biologically active pyridazinone class, demands a proactive and informed approach to personal protection.[1] This guide moves beyond simple directives to provide a comprehensive operational framework, ensuring that every step, from receiving to disposal, is underpinned by rigorous safety protocols. Our goal is to instill a deep, intuitive understanding of why each piece of personal protective equipment (PPE) is critical, empowering you to work with confidence and integrity.
Foundational Safety Profile: Understanding the Hazard
Before any container is opened, a thorough understanding of the compound's hazard profile is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly dictate our PPE and handling strategy.[2]
GHS Hazard Classification:
| Hazard Class | Code | Statement | Implication for Handling |
| Acute toxicity, oral | H302 | Harmful if swallowed | Prevents any possibility of ingestion through contaminated hands or surfaces. |
| Skin corrosion/irritation | H315 | Causes skin irritation | Requires robust skin protection to prevent direct contact.[2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | Mandates stringent eye protection to prevent splashes or contact with airborne particles.[2][3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | Necessitates engineering controls or respiratory protection to prevent inhalation of dust or aerosols.[2][3] |
This profile establishes the compound as a moderate hazard, requiring a multi-faceted PPE approach to shield against oral, dermal, ocular, and respiratory exposure routes.
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 (US) or EN166 (EU) standards.[4][5] These provide a full seal around the eyes, offering superior protection from splashes and airborne dust compared to standard safety glasses, directly addressing the H319 "serious eye irritation" hazard.[2] |
| Face Shield (Conditional) | To be worn in addition to goggles when there is a significant risk of splashing (e.g., handling bulk quantities, reacting under pressure).[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves (minimum 5-mil thickness) are recommended for splash protection.[6] They must be inspected before use and changed immediately upon contamination to prevent skin irritation (H315).[7] For prolonged handling, consider consulting manufacturer compatibility charts. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat serves as the primary barrier against accidental spills, minimizing skin exposure.[6] |
| Respiratory Protection | Engineering Controls | All weighing and handling operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[6][8] This is the primary method to mitigate the H335 "respiratory irritation" hazard by capturing dust and aerosols at the source. |
| Respirator (Conditional) | If engineering controls are unavailable or insufficient, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., N95, P100) is required.[8] |
Operational Plan: An End-to-End Safety Workflow
A robust PPE strategy is integrated into every phase of the compound's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container within a well-ventilated area while wearing appropriate gloves and eye protection. Check for any damage or leaks. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][8]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in the table above. Prepare all necessary equipment and reagents to minimize time and movement.
-
Weighing : Conduct all weighing of the solid compound within a chemical fume hood or a ventilated enclosure to contain airborne dust.[6] Use a dedicated spatula and weighing paper.
-
Dissolution : When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling : After completion, decontaminate the work surface and any equipment used. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.[5][7]
Spill Management and Disposal
In the event of a small spill, avoid generating dust. Ensure the area is well-ventilated and wear your full PPE. Gently cover the spill with an absorbent material, collect it using spark-proof tools, and place it in a sealed, labeled hazardous waste container.[9]
All waste containing this compound, including contaminated consumables (gloves, pipette tips, weighing paper), must be treated as hazardous waste.[10] Collect this waste in a designated, sealed, and clearly labeled container for disposal through your institution's environmental health and safety program, adhering to all local and national regulations.[10]
Visualization of Safety Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the identified hazards of this compound.
Caption: Logical flow from GHS hazard to required PPE.
By adhering to this comprehensive safety and handling guide, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. In PubChem. Retrieved from [Link]
-
The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine. In PubChem. Retrieved from [Link]
-
Victoria State Government Department of Health. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
BioGRID. (n.d.). 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One. Retrieved from [Link]
-
Angene Chemical. (2021). 3-AMINO-6-(4-METHOXYPHENYL)PYRIDAZINE(CAS# 4776-87-8). Retrieved from [Link]
-
U. S. Pharmacopeia. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
DrugFuture. (n.d.). RTECS NUMBER-UR6574500-Chemical Toxicity Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. In PubChem. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]
-
MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Processes. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one | C11H10N2O2 | CID 2810166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. fishersci.fr [fishersci.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pipharm.com [pipharm.com]
- 9. targetmol.com [targetmol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
